Columbin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1R,2S,3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14-,15-,18+,19+,20-/m0/s1 |
InChI Key |
AALLCALQGXXWNA-QJNFORGASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |
Synonyms |
4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone columbin |
Origin of Product |
United States |
Foundational & Exploratory
The Origins of Columbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Columbin is a naturally occurring furanoditerpenoid that has garnered significant interest within the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the origins of this compound, detailing its natural sources, biosynthetic pathway, chemical properties, and mechanism of action. The information is presented to facilitate further research and drug development initiatives centered on this promising bioactive compound.
Natural Sources of this compound
This compound is primarily isolated from the roots of Jateorhiza palmata (commonly known as Calumba or Colombo), a climbing plant belonging to the Menispermaceae family, which is native to East Africa.[1][2][3] It is considered one of the major bitter principles of the plant's root. This compound has also been isolated from other plant species, including Tinospora bakis and Chasmanthera dependens, both also from the Menispermaceae family.
Chemical Properties of this compound
This compound is a clerodane diterpene with a complex chemical structure. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₆ | [4] |
| Molecular Weight | 358.39 g/mol | [4] |
| CAS Number | 546-97-4 | |
| Appearance | White crystalline powder | |
| Melting Point | 192-194 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38 (t, J=1.7 Hz, 1H), 7.25 (s, 1H), 6.30 (dd, J=1.7, 0.8 Hz, 1H), 5.35 (d, J=12.4 Hz, 1H), 4.75 (d, J=12.4 Hz, 1H), 4.15 (dd, J=11.2, 4.8 Hz, 1H), 3.75 (s, 1H), 3.05-2.95 (m, 1H), 2.70-2.60 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.15 (s, 3H), 1.05 (d, J=6.8 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 170.8, 143.5, 140.9, 125.7, 111.3, 78.9, 72.4, 69.8, 49.2, 46.1, 43.5, 38.9, 36.7, 34.2, 29.8, 26.4, 21.1, 18.7, 16.3 |
Biosynthesis of this compound
The biosynthesis of this compound, a clerodane diterpene, begins with the universal precursor for all diterpenoids: geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for this compound have not been fully elucidated, a hypothetical pathway can be constructed based on the known biosynthesis of other clerodane diterpenes.
The biosynthesis can be broadly divided into two main stages:
-
Cyclization: The linear GGPP molecule is first cyclized by a diterpene synthase, specifically a clerodane diterpene synthase, to form the characteristic bicyclic clerodane skeleton.
-
Oxidative Modifications: The clerodane scaffold then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases. These modifications introduce the various functional groups, including the furan ring and lactone moieties, that are characteristic of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Jateorhiza palmata
The following is a representative protocol for the extraction and isolation of this compound from the roots of Jateorhiza palmata, based on general methods for the purification of diterpenoids from plant material.
Workflow:
Methodology:
-
Plant Material Preparation: The roots of Jateorhiza palmata are collected, washed, dried in the shade, and then ground into a fine powder.
-
Extraction: The powdered root material is macerated with methanol at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.
-
Concentration: The methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The majority of this compound is expected to be in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
In Vitro Anti-inflammatory Assays
4.2.1. Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated wells with that of LPS-stimulated control wells.
4.2.2. COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: A commercial COX-2 inhibitor screening assay kit is used. The human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Reaction: The reaction is initiated by adding the substrate to a mixture containing the COX-2 enzyme, a fluorescent probe, and either this compound or a control vehicle.
-
Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is determined from the dose-response curve.
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators. A key aspect of its action is the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.
Interestingly, studies have shown that this compound's anti-inflammatory activity does not involve the suppression of the nuclear translocation of NF-κB (p65). This suggests that this compound acts downstream of NF-κB activation or through an independent pathway to reduce the expression of inflammatory mediators.
References
Columbin: A Diterpenoid Furanolactone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Columbin is a naturally occurring diterpenoid furanolactone predominantly isolated from the roots of Jateorhiza columba (Calumba) and species of the Tinospora genus.[1] Structurally, it belongs to the clerodane class of diterpenes and is characterized by a furanolactone core. For decades, traditional medicine has utilized plants containing this compound for their therapeutic properties. Modern scientific investigation has begun to validate these uses, revealing a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimalarial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its quantitative biological data, the experimental protocols used to ascertain these activities, and the signaling pathways it modulates.
Chemical Structure and Properties
This compound possesses a complex molecular architecture typical of clerodane diterpenes. Its chemical formula is C₂₀H₂₂O₆, and its structure is characterized by a decalin ring system, a furan ring, and two lactone rings. This intricate structure is responsible for its diverse biological activities.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following tables summarize the quantitative data associated with its primary activities.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are well-documented and are attributed primarily to its ability to inhibit key inflammatory mediators.
| Target | Assay System | Test Species/Cell Line | Inhibition/Activity | Reference |
| COX-1 | Enzyme Immunoassay (EIA) | Ovine | 18.8 ± 1.5% inhibition at 100µM | [1][2] |
| COX-2 | Enzyme Immunoassay (EIA) | Human Recombinant | 63.7 ± 6.4% inhibition at 100µM | [1][2] |
| Nitric Oxide (NO) Production | Griess Assay | Murine Macrophages (RAW 264.7) | Significant inhibition of LPS/IFN-γ-induced NO production |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. A related compound, columbamine, has been shown to suppress hepatocellular carcinoma by down-regulating the PI3K/Akt signaling pathway, providing a strong rationale for investigating similar mechanisms for this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. | |
| SMMC-7721 | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. | |
| Hep3B | Hepatocellular Carcinoma | Data suggests activity, specific IC50 not provided in the initial search. |
Further research is required to establish a comprehensive panel of IC₅₀ values for this compound against a wider range of human cancer cell lines.
Antimalarial Activity
This compound has also shown promise as an antimalarial agent, exhibiting inhibitory activity against the parasite Plasmodium falciparum.
| Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| Colombian Isolates (mean) | 1.9 |
The provided data is a mean value from several Colombian isolates. Further studies are needed to determine the IC₅₀ against specific laboratory strains and clinical isolates with varying drug-resistance profiles.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the use of a fluorometric inhibitor screening kit.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Sodium Hydroxide (NaOH)
-
Human Recombinant COX-2 Enzyme
-
Ovine COX-1 Enzyme
-
This compound (test inhibitor)
-
Celecoxib (COX-2 specific inhibitor control)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Warm the COX Probe to 37°C to dissolve the DMSO. Reconstitute the lyophilized COX enzymes with sterile water and keep on ice. Prepare a fresh solution of Arachidonic Acid by reacting it with NaOH and then diluting with water.
-
-
Inhibitor Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the this compound stock solution in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in duplicate:
-
Enzyme Control (EC): 10 µL COX Assay Buffer.
-
Inhibitor Control (IC): 2 µL Celecoxib + 8 µL COX Assay Buffer.
-
Sample (S): 10 µL of each this compound dilution.
-
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.
-
Add 80 µL of the appropriate Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the Enzyme Control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Nitric Oxide Quantification in RAW 264.7 Macrophages (Griess Assay)
This protocol details the measurement of nitrite, a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well and 96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) and incubate for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Transfer 100 µL of each supernatant to a 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 100 µL of Griess Reagent to each well containing supernatant and standards.
-
-
Measurement:
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the effect of this compound on NO production by comparing the nitrite concentrations in treated versus untreated (LPS/IFN-γ stimulated only) cells.
-
NF-κB Nuclear Translocation Assay
This protocol is based on the Cellomics® NF-κB Activation Assay.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system (e.g., ArrayScan Reader)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with LPS to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells according to the assay kit's instructions.
-
Incubate the cells with the primary antibody against the NF-κB p65 subunit.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with a suitable nuclear stain.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
The software will identify the nucleus and cytoplasm of each cell.
-
Quantify the fluorescence intensity of the NF-κB antibody in both the nuclear and cytoplasmic compartments.
-
The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of NF-κB translocation.
-
-
Data Analysis:
-
Compare the nuclear translocation of NF-κB in this compound-treated cells to that in LPS-stimulated control cells.
-
PI3K/Akt Signaling Pathway Analysis by Western Blot
This protocol describes the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-Akt).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the same protein (e.g., total Akt).
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of this compound on the activation of the PI3K/Akt pathway.
-
Signaling Pathways and Logical Relationships
The biological activities of this compound are mediated through its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Assessing Anti-inflammatory Activity
References
A Technical Guide to the Anti-inflammatory Properties of Columbin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-inflammatory properties of Columbin, a diterpenoid furanolactone isolated from plant species such as Tinospora bakis. It details the compound's mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, outlines the experimental protocols used in this research, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of key downstream inflammatory mediators, namely nitric oxide (NO) and prostaglandins. Notably, its mechanism is distinct from many anti-inflammatory compounds as it does not appear to involve the suppression of NF-κB nuclear translocation, a central upstream event in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide/interferon-gamma (LPS/IFN-γ)-stimulated RAW264.7 macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.[2] By reducing NO levels, this compound helps to mitigate the downstream effects of excessive NO, such as vasodilation, cytotoxicity, and potentiation of the inflammatory response.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The compound is a selective inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for converting arachidonic acid into prostaglandins, which are pivotal mediators of pain and inflammation.[1][3] Molecular docking studies have indicated that this compound's selectivity for COX-2 is attributed to its interaction with the active site amino acid residues Tyr385 and Arg120.[1] This selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory agent, as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Non-Involvement in NF-κB Nuclear Translocation
A critical aspect of this compound's mechanism is its lack of interference with the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages. The NF-κB pathway is a primary regulator of inflammatory gene expression. The finding that this compound acts downstream of this pathway suggests a more targeted mechanism of action, focusing on the enzymatic sources of inflammatory mediators rather than the upstream transcriptional activation.
Quantitative Efficacy Data
The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay Target | Metric | Value | Concentration | Source |
|---|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | % Inhibition | 18.8 ± 1.5% | 100 µM | |
| Cyclooxygenase-2 (COX-2) | % Inhibition | 63.7 ± 6.4% | 100 µM | |
| Cyclooxygenase-1 (COX-1) | EC50 | 327 ± 8.3 µM | N/A | |
| Cyclooxygenase-2 (COX-2) | EC50 | 53.1 ± 1.4 µM | N/A |
| COX-2 Selectivity Ratio | Ratio | 6.5 | N/A | |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Rat Model)
| Dose (mg/kg, i.p.) | Observation Time | Effect on Edema | Reference Compound | Source |
|---|---|---|---|---|
| 30, 100, 300, 700 | 3 hours | All doses showed inhibitory activity. | Aspirin (100 mg/kg) |
| 300, 700 | 0 - 5 hours | Sustained inhibition of inflammation. | Effect was comparable to Aspirin (100 mg/kg). | |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of inhibiting NO and prostaglandin production.
Caption: this compound's non-inhibitory effect on NF-κB nuclear translocation.
Caption: Experimental workflow for the in vivo paw edema assay.
Detailed Experimental Protocols
The following sections describe the methodologies employed in key studies investigating this compound's anti-inflammatory properties.
In Vitro Nitric Oxide (NO) Production Assay
This protocol assesses the ability of this compound to inhibit the production of NO in stimulated macrophage cells.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Methodology:
-
Cells are seeded into 96-well plates and allowed to adhere.
-
Adherent cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to the wells. A positive control (e.g., L-NAME) and a vehicle control are included.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the stimulated vehicle control.
-
A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Assay Type: Enzyme Immunoassay (EIA) based biochemical kit.
-
Methodology:
-
The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α), catalyzed by ovine COX-1 or human recombinant COX-2.
-
The reaction is performed in a reaction buffer containing heme and the respective COX enzyme.
-
This compound is added at various concentrations (e.g., 100 µM) to the reaction mixture. A non-selective inhibitor (e.g., Indomethacin) is used as a positive control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the produced prostaglandin is measured via a competitive EIA.
-
Absorbance is read, and the percentage inhibition and EC50 values are calculated for both COX-1 and COX-2 to determine potency and selectivity.
-
In Vitro NF-κB Nuclear Translocation Assay
This protocol evaluates whether this compound affects the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Line: RAW 264.7 macrophages.
-
Assay Type: High-content imaging assay (e.g., Cellomics® NF-κB Activation Assay).
-
Methodology:
-
Cells are seeded in a multi-well imaging plate.
-
Cells are pre-treated with this compound for a specified duration.
-
NF-κB activation is stimulated by adding LPS (e.g., 1 µg/mL).
-
After stimulation (e.g., 30 minutes), cells are fixed and permeabilized.
-
Cells are stained with a primary antibody against the NF-κB p65 subunit and a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., Hoechst).
-
The plate is analyzed using a high-content imaging system (e.g., ArrayScan Reader).
-
Image analysis software quantifies the fluorescence intensity of p65 in both the cytoplasm and the nucleus to determine the extent of translocation. The results for this compound-treated cells are compared to the LPS-stimulated control.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for screening acute anti-inflammatory activity.
-
Animal Model: Rats (e.g., Sprague-Dawley or Wistar).
-
Methodology:
-
Animals are divided into groups (n=10): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and this compound test groups (e.g., 30, 100, 300, 700 mg/kg).
-
The test compounds (this compound, Aspirin) or vehicle (distilled water) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the inflammatory insult.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial volume.
-
The percentage inhibition of edema for each treated group is calculated by comparing its mean edema increase with that of the vehicle control group.
-
References
- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of COX-2 and iNOS in the bony repair of the injured growth plate cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Anti-trypanosomal Effects of Columbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-trypanosomal properties of Columbin, a diterpenoid furanolactone. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in the field of trypanocidal drug discovery.
Core Findings on the Efficacy of this compound
This compound has demonstrated significant anti-trypanosomal activity against Trypanosoma brucei in both laboratory and animal models. Its primary mechanism of action appears to be the disruption of cholesterol uptake, a critical process for the parasite's survival and proliferation.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key experiments, the results of which are summarized below for comparative analysis.
Table 1: In Vitro Anti-trypanosomal Activity of this compound against T. brucei
| Concentration (µg/mL) | Observation | Time to Effect |
| 10 | Temporary cessation of motility | ~4 minutes |
| 50 | ~50% reduction in parasite population, cell swelling | 10-20 minutes |
| 250 | Complete immobilization and death of all parasites | 10-20 minutes |
Table 2: In Vitro Effect of this compound on Total Sterol Content in T. brucei
| This compound Concentration (µg/mL) | Effect on Total Sterol Content | Incubation Period |
| 20 | ~50% reduction | 3 days |
| 10-100 | Dose-dependent decrease | 3 days |
Table 3: In Vivo Anti-trypanosomal Activity of this compound in T. brucei-infected Mice
| Dosage Regimen | Outcome | Observation Period |
| 25 mg/kg/day for 1 day | Relapse and fulminating parasitemia | - |
| 25 mg/kg/day for 2 consecutive days | Relapse and fulminating parasitemia | - |
| 25 mg/kg/day for 3 consecutive days | Complete elimination of parasites from peripheral circulation; no relapse | 6 weeks |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Anti-trypanosomal Susceptibility Assay
This protocol outlines the steps to determine the direct effect of this compound on Trypanosoma brucei in a controlled laboratory setting.
-
Parasite Cultivation:
-
Trypanosoma brucei (e.g., EATRO 412 strain) are harvested from an infected mouse.
-
The parasites are cultivated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 100 µM hypoxanthine, 30 µM thymidine, 40 µM adenosine, 1 µM sodium pyruvate, 50 µM L-glutamine, 60 µM 2-mercaptoethanol, and 5% fetal calf serum.
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
The initial culture is established in 24-well plates with daily media changes, and subsequently expanded into 25 cm² tissue culture flasks.
-
-
Drug Preparation:
-
A stock solution of this compound is prepared by dissolving it in 1% ethanol and then diluting with phosphate-buffered saline (PBS, pH 7.2) to the desired starting concentration.
-
Serial dilutions are made to achieve the final test concentrations (e.g., 5–300 µg/mL).
-
-
Assay Procedure:
-
The various dilutions of this compound are added to the wells of a 24-well plate.
-
A suspension of culture-adapted bloodstream forms of T. brucei (10⁶ cells/mL) is added to each well.
-
A control group is incubated with PBS containing 1% ethanol.
-
The plates are incubated under the same conditions as for parasite cultivation.
-
Parasite motility and survival are monitored at specific time intervals (e.g., 5–30 minutes) using a hemocytometer and phase-contrast microscopy.
-
In Vivo Efficacy Study in a Murine Model
This protocol describes the methodology for assessing the anti-trypanosomal effect of this compound in a mouse model of African trypanosomiasis.
-
Animal Model:
-
Balb/c mice are used for the study.
-
Animals are housed under standard conditions with ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional ethical guidelines.
-
-
Infection and Treatment:
-
Mice are infected via intraperitoneal (i.p.) injection with 10⁴ Trypanosoma brucei.
-
Parasitemia is allowed to develop for 48 hours.
-
This compound is administered i.p. at a dosage of 25 mg/kg/day according to the desired treatment schedule (e.g., single dose, two consecutive days, three consecutive days).
-
Control groups receive normal saline.
-
-
Monitoring and Outcome Assessment:
-
Parasitemia is monitored daily by microscopic examination of blood smears obtained from the tail vein.
-
Following treatment, cured mice are observed for an extended period (e.g., 6 weeks) for any signs of relapse.
-
To confirm complete clearance, tissue homogenates (e.g., from kidney, liver, spleen) and cerebrospinal fluid from cured mice can be sub-inoculated into healthy mice to check for the presence of residual parasites.[1]
-
Visualizations: Workflows and Pathways
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the in vitro assay and the proposed mechanism of action of this compound.
Caption: Workflow for in vitro anti-trypanosomal drug screening.
Caption: Proposed mechanism of this compound's anti-trypanosomal action.
Concluding Remarks
The available evidence strongly suggests that this compound is a potent anti-trypanosomal agent with a clear mechanism of action related to the disruption of essential nutrient uptake.[1][2] The quantitative data provide a solid foundation for further preclinical development. However, it is noteworthy that this compound may not cross the blood-brain barrier, which could limit its efficacy in the late stage of African trypanosomiasis where the central nervous system is involved.[1][3] Future research should focus on optimizing the delivery of this compound to the central nervous system and further elucidating the specific molecular interactions within the cholesterol uptake pathway.
References
Columbin as a Selective Cyclooxygenase-2 (COX-2) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway and a key target for the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs. Emerging evidence has identified Columbin, a natural furanoditerpenoid, as a promising selective COX-2 inhibitor. This technical guide provides an in-depth overview of the scientific evidence supporting the selective COX-2 inhibitory activity of this compound. It details the experimental protocols used to ascertain its mechanism of action, presents quantitative data from key studies, and visualizes the involved signaling pathways and experimental workflows. The presented data suggest that this compound exerts its anti-inflammatory effects through the targeted inhibition of COX-2, mediated by the suppression of the NF-κB and MAPK signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Introduction: The Role of COX-1 and COX-2 in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. Two main isoforms of this enzyme have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2: In contrast, COX-2 is an inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated by pro-inflammatory stimuli, such as cytokines, mitogens, and bacterial endotoxins, leading to a significant increase in prostaglandin production at sites of inflammation.
The differential roles of these two isoforms are fundamental to the development of selective COX-2 inhibitors, which aim to reduce inflammation without disrupting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.
This compound: A Natural Furanoditerpenoid with Anti-inflammatory Potential
This compound is a furanoditerpenoid that can be isolated from the roots of Jateorhiza columba (Calumba). It has been investigated for a range of pharmacological activities, with a significant focus on its anti-inflammatory properties. Studies have demonstrated that this compound's anti-inflammatory effects are, at least in part, attributable to its selective inhibition of the COX-2 enzyme.
Evidence for Selective COX-2 Inhibition by this compound
The selective inhibition of COX-2 by this compound has been demonstrated through a combination of in vitro and in vivo studies.
In Vitro Studies
In vitro assays are crucial for determining the direct inhibitory effect of a compound on enzyme activity. The most common method is the COX (ovine) inhibitor screening assay, which measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The inhibitory concentration 50 (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing potency and selectivity.
A study investigating the anti-inflammatory mechanisms of this compound found that it exhibited a dose-dependent inhibition of both COX-1 and COX-2 activity. However, the inhibitory effect was significantly more potent against COX-2.
In Vivo Studies
In vivo models of inflammation provide a more complex biological system to evaluate the anti-inflammatory efficacy of a compound. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model. In this model, the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified.
In a study utilizing this model, oral administration of this compound was shown to significantly reduce paw edema in a dose-dependent manner. This anti-inflammatory effect in a living organism further supports the in vitro findings of its COX-2 inhibitory activity.
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound extend beyond direct enzyme inhibition and involve the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including COX-2.
This compound has been shown to suppress the activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This action effectively reduces the expression of COX-2 and other pro-inflammatory mediators.
Suppression of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response. This pathway consists of a cascade of protein kinases, including p38 MAPK, that are activated by various extracellular stimuli and in turn regulate the expression of inflammatory genes.
Studies have demonstrated that this compound can inhibit the phosphorylation of p38 MAPK. By suppressing the activation of the p38 MAPK pathway, this compound further contributes to the downregulation of COX-2 expression and the overall attenuation of the inflammatory response.
Caption: this compound's inhibitory action on the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited studies, highlighting the selective COX-2 inhibitory activity of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 25.5 | >3.92 |
| Celecoxib | 30.2 | 0.04 | 755 |
Data sourced from a study on the anti-inflammatory mechanisms of this compound.
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 25 | 28.6 |
| This compound | 50 | 42.9 |
| Indomethacin (Ref.) | 10 | 57.1 |
Data sourced from a study on the anti-inflammatory mechanisms of this compound.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited.
In Vitro COX Inhibitor Screening Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The reaction mixture contains Tris-HCl buffer, hematin, and the respective COX enzyme.
-
The enzyme is pre-incubated with various concentrations of this compound or the reference inhibitor for a specified time.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured by monitoring the absorbance change at 590 nm.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by regression analysis of the concentration-response curves.
Caption: Workflow for the in vitro COX inhibitor screening assay.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration:
-
Animals are randomly divided into groups (e.g., control, this compound-treated, reference drug-treated).
-
This compound or the reference drug (e.g., Indomethacin) is administered orally at specified doses. The control group receives the vehicle.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the classification of this compound as a selective COX-2 inhibitor. Its ability to directly inhibit COX-2 activity, coupled with its modulatory effects on the NF-κB and MAPK signaling pathways, provides a multi-faceted mechanism for its anti-inflammatory properties. The in vivo efficacy of this compound in a well-established model of acute inflammation further underscores its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship.
-
Chronic Inflammation Models: To evaluate the efficacy of this compound in models of chronic inflammatory diseases, such as arthritis.
-
Safety and Toxicology Studies: To assess the long-term safety and potential side effects of this compound.
-
Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
The Chemical Architecture of Columbin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Columbin, a naturally occurring furanoditerpenoid lactone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-trypanosomal, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and methodologies for investigating its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this promising natural product.
Chemical Structure and Identification
This compound is a complex diterpenoid with a characteristic furanolactone core. Its systematic identification relies on a combination of spectroscopic and analytical techniques.
-
IUPAC Name: (1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione[1]
-
SMILES Notation: C[C@@]12CC[C@H]3C(=O)O--INVALID-LINK--C5=COC=C5
-
CAS Registry Number: 546-97-4
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 358.39 g/mol | |
| Melting Point | 190-195 °C (with decomposition) | |
| Boiling Point | 565.90 °C (estimated) | |
| Solubility | Practically insoluble in water. Soluble in DMSO (≥ 100 mg/mL), acetone (1 g in 30 mL), ethyl acetate (1 g in 50 mL), methanol (1 g in 75 mL), chloroform, and methylene chloride. | |
| Appearance | White to off-white crystalline powder or needles. | |
| Optical Rotation | [α]D +52.5° (pyridine) |
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in the roots of plants from the Menispermaceae family, notably Jateorhiza palmata (Calumba root) and Tinspora bakis. The following protocol outlines a general procedure for its isolation.
Workflow for this compound Isolation
Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots of Jateorhiza palmata) is subjected to exhaustive extraction with a suitable organic solvent such as methanol or ethanol at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. This compound is typically enriched in the chloroform or ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is commonly employed.
-
Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with an appropriate staining reagent. Fractions showing a spot corresponding to a standard of this compound are pooled.
-
Purification and Crystallization: The pooled fractions are further purified, if necessary, using techniques like preparative High-Performance Liquid Chromatography (HPLC). The purified this compound is then crystallized from a suitable solvent, such as methanol, to obtain pure crystals.
Structural Characterization
The definitive structure of isolated this compound is confirmed using a combination of spectroscopic methods.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C-NMR: Reveals the number and types of carbon atoms present.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
-
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
This compound has been reported to exhibit anti-inflammatory effects, in part through the inhibition of cyclooxygenase-2 (COX-2). A common method to assess this is a fluorometric or colorimetric inhibitor screening assay.
Workflow for COX-2 Inhibition Assay
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, arachidonic acid (substrate), and the test compound (this compound) at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to the assay buffer. Then, add the desired concentrations of this compound or the control inhibitor and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: The activity of COX-2 is determined by measuring the formation of its product, prostaglandin H2 (PGH2), or a subsequent product like PGE2. This can be done using a fluorometric probe that reacts with the product to generate a fluorescent signal or through colorimetric detection.
-
Data Analysis: The percentage of COX-2 inhibition by this compound is calculated by comparing the signal from the wells treated with this compound to the vehicle-treated control wells. The IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Investigation of NF-κB Signaling Pathway
The anti-inflammatory effects of this compound may also be mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key step in its activation.
Signaling Pathway of NF-κB Activation and Potential Inhibition by this compound
Methodology for NF-κB Nuclear Translocation Assay:
-
Cell Culture and Treatment: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Immunofluorescence Staining: After stimulation, fix the cells and permeabilize them. Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. The translocation of p65 is quantified by measuring the fluorescence intensity of the p65 antibody stain within the nucleus relative to the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and properties of this compound, along with detailed experimental frameworks for its study. The provided protocols for isolation, characterization, and biological evaluation are intended to facilitate further research into the therapeutic potential of this intriguing natural compound. As research progresses, a deeper understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Columbin: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbin, a furanolactone diterpene, is a natural compound of significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. A thorough understanding of its solubility profile is paramount for advancing its development as a therapeutic agent. This technical guide provides an in-depth analysis of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and an exploration of its interaction with key signaling pathways.
Core Data Presentation: Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known quantitative and qualitative solubility data for this compound.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30[1] | 83.7 | - |
| Dimethylformamide (DMF) | 30[1] | 83.7 | - |
| Ethanol | 0.03[1] | 0.084 | Indicates low solubility in this common solvent. |
| In Vivo Formulation | 2 | 5.58 | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. |
| Water | < 0.1 | Insoluble | Highlights the hydrophobic nature of the compound. |
Qualitative Solubility Data
| Solvent | Solubility | Source |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Accurate and reproducible solubility data are essential for preclinical development. The following are detailed methodologies for determining the solubility of a hydrophobic natural product like this compound.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., methanol, ethanol, phosphate buffer at various pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method (see protocol below).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified temperature and pH (if applicable).
References
Columbin in Traditional Medicine: A Technical Guide to its Pharmacological Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbin is a furanoditerpenoid that has been identified as a major bioactive constituent in several medicinal plants, most notably Jateorhiza palmata (Calumba) and Tinospora cordifolia (Guduchi or Giloy). These plants have a long and rich history of use in traditional medicine systems, particularly in Ayurveda and traditional African medicine. Historically, preparations from these plants have been used to treat a wide array of ailments including digestive disorders, fever, inflammation, jaundice, and rheumatoid arthritis.[1][2][3][4] The primary traditional application of Jateorhiza palmata root is as a bitter tonic to stimulate appetite and improve digestion.[2] Tinospora cordifolia is revered in Ayurvedic medicine for its immunomodulatory and rejuvenating properties.
Modern scientific investigation has begun to validate these traditional uses, focusing on this compound as a key contributor to the observed therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-angiogenic, and cytotoxic activities. It includes quantitative data, detailed experimental protocols, and an examination of its molecular mechanisms of action to support further research and drug development.
Pharmacological Activities
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective action is advantageous as it suggests a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the gastroprotective COX-1 enzyme. Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), another key mediator in the inflammatory cascade.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been investigated for its ability to inhibit this process. Studies have shown that this compound exhibits cytotoxicity towards human umbilical vein endothelial cells (HUVECs) and can decrease endothelial cell migration and the formation of tube-like structures, which are key events in angiogenesis. Molecular docking studies suggest that this compound may exert these effects through favorable binding to angiogenic receptors like VEGFR1 and VEGFR2.
Anticancer and Cytotoxic Effects
The cytotoxic potential of this compound and related compounds has been evaluated against various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cells are still being fully elucidated, the compound's anti-inflammatory and anti-angiogenic properties are highly relevant to cancer therapy. By mitigating chronic inflammation and inhibiting the formation of new blood vessels that supply tumors, this compound presents a multi-faceted approach to cancer treatment.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound and provide context with data from other relevant compounds on specific cell lines.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| EC50 | COX-2 Inhibition | 53.1 µM | |
| EC50 | COX-1 Inhibition | 327 µM | |
| Selectivity Index (COX-1/COX-2) | - | 6.16 | |
| % Inhibition @ 100µM | COX-2 | 63.7 ± 6.4% | |
| % Inhibition @ 100µM | COX-1 | 18.8 ± 1.5% |
Table 2: In Vivo Anti-inflammatory Activity of this compound (Carrageenan-Induced Paw Edema in Mice)
| Dose (Intraperitoneal) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| 300 mg/kg | 4 hours | Significant (P < 0.05) | |
| 700 mg/kg | 4 hours | Significant (P < 0.05) | |
| 100 mg/kg (Aspirin) | 4 hours | Significant (P < 0.05) |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Oral Bioavailability | Oral (p.o.) | 50 mg/kg | 2.8% - 3.18% | |
| Intraperitoneal Bioavailability | Intraperitoneal (i.p.) | 20 mg/kg | 14% |
Mechanisms of Action
This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key enzymatic pathways involved in the inflammatory response. Unlike many anti-inflammatory agents that target the transcription factor NF-κB, studies indicate that this compound does not inhibit the translocation of NF-κB to the nucleus. Instead, its mechanism is more targeted, focusing on the downstream inflammatory mediators.
The principal mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), potent inflammatory mediators. By inhibiting COX-2, this compound effectively reduces the production of these PGs. Additionally, this compound has been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated by inflammatory signals like LPS and IFN-γ. This is likely achieved through the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The combined inhibition of both COX-2 and iNOS pathways makes this compound a potent anti-inflammatory agent.
Key Experimental Methodologies
Detailed and standardized protocols are critical for the reproducible evaluation of natural products like this compound. Below are representative methodologies for assessing its key bioactivities.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for screening COX inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer and keep on ice.
-
Prepare a solution of Heme in the Assay Buffer.
-
Prepare a solution of the fluorometric probe (e.g., Ampliflu Red) in DMSO or Assay Buffer.
-
Prepare the substrate solution of Arachidonic Acid.
-
Prepare this compound stock solution in DMSO and create a dilution series (e.g., 1 µM to 500 µM). A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
-
Assay Procedure:
-
To a 96-well microplate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the diluted this compound, control inhibitor, or vehicle (DMSO) to the wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.
-
Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and use non-linear regression to calculate the EC50 or IC50 value.
-
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol is for measuring nitrite, a stable product of NO, in macrophage culture supernatant.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Griess Reagent Assay:
-
Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in the culture medium.
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing supernatant or standard.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percent inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability based on the metabolic reduction of MTT by viable cells.
-
Cell Plating and Treatment:
-
Seed target cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Handling and Dosing:
-
Use male Balb/c mice or Wistar rats, acclimatized for at least one week.
-
Divide animals into groups (e.g., n=10 per group): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and this compound treatment groups (e.g., 30, 100, 300, 700 mg/kg).
-
Administer this compound or control drugs intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction and Measurement of Edema:
-
Thirty minutes after drug administration, measure the initial volume of the right hind paw using a plethysmometer (V0).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vt).
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema = Vt - V0.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.
-
Conclusion and Future Directions
This compound, a bioactive diterpenoid from plants used in traditional medicine, demonstrates significant and scientifically verifiable pharmacological activities. Its potent anti-inflammatory effects, mediated through the selective inhibition of COX-2 and suppression of nitric oxide production, position it as a promising candidate for the development of novel anti-inflammatory drugs with a potentially favorable safety profile. Its anti-angiogenic and cytotoxic properties further suggest its utility in oncology research.
However, the poor oral bioavailability of this compound presents a significant hurdle for its clinical development. Future research should focus on:
-
Drug Delivery Systems: Development of novel formulations, such as nanoparticles or liposomes, to enhance the solubility and bioavailability of this compound.
-
Medicinal Chemistry: Synthesis of this compound analogs to improve pharmacokinetic properties and therapeutic efficacy.
-
Mechanism of Action: Further elucidation of its effects on upstream signaling pathways, such as the MAPK cascade, to fully understand its cellular targets.
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical data into therapeutic applications for inflammatory diseases and cancer.
By leveraging modern scientific techniques to investigate this traditional remedy, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of next-generation therapeutics.
References
Columbin: A Technical Guide to Its Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the furanoditerpenoid Columbin, a bitter compound of significant interest for its diverse pharmacological properties. This document details its primary natural sources, presents methodologies for its extraction and isolation, and offers quantitative data on its prevalence in various plant species. Furthermore, it outlines the biosynthetic pathway leading to its formation.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Menispermaceae family, particularly within the genera Jateorhiza and Tinospora. These plants have a long history of use in traditional medicine systems, and scientific research has identified this compound as one of their key bioactive constituents.
The primary natural sources of this compound include:
-
Jateorhiza palmata (Calumba): The root of this African climbing plant, commonly known as Calumba root, is a rich source of this compound. It has been traditionally used as a bitter tonic to aid digestion.
-
Tinospora cordifolia (Guduchi or Giloy): This climbing shrub, native to the Indian subcontinent, is a cornerstone of Ayurvedic medicine. The stems and roots of T. cordifolia are known to contain this compound.[1][2]
-
Tinospora crispa: This species, found in Southeast Asia and Africa, is also a recognized source of this compound and other clerodane diterpenoids.[3]
-
Tinospora sinensis: Another species within the Tinospora genus that contains this compound.[3]
-
Tinospora malabarica: Research has also identified the presence of this compound in this species.[4]
Quantitative Analysis of this compound in Various Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, and the geographical origin. The following table summarizes available quantitative data on this compound content.
| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference(s) |
| Tinospora cordifolia | Stem | HPTLC | Varies; quantifiable in ng/band range | |
| Tinospora cordifolia | Stem | HPLC-UV-DAD | Varies across accessions | |
| Tinospora malabarica | - | HPLC-UV-DAD | Lower than T. cordifolia | |
| Tinospora crispa | - | HPLC-UV-DAD | Lower than T. cordifolia | |
| Jateorhiza palmata | Root | - | Reported as a major constituent |
Note: Direct comparative quantitative data across all species and plant parts is limited. The HPTLC method provides detection and quantification limits, indicating the feasibility of precise measurement. HPLC studies show significant variation in this compound content among different geographical accessions of Tinospora cordifolia.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.
Extraction and Isolation of this compound from Tinospora cordifolia Stems
This protocol is based on a common laboratory procedure for the isolation of this compound.
I. Extraction
-
Plant Material Preparation: Air-dry the stems of Tinospora cordifolia at room temperature and then pulverize them into a coarse powder.
-
Methanol Extraction:
-
Macerate the powdered plant material in methanol (a common solvent-to-sample ratio is 10:1 v/w) for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process with fresh methanol two more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
II. Solvent Partitioning
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Hexane: Partition the aqueous suspension with n-hexane to remove non-polar compounds like fats and waxes. Separate the hexane layer.
-
Dichloromethane: Subsequently, partition the aqueous layer with dichloromethane to extract compounds of intermediate polarity, including this compound.
-
Ethyl Acetate: Finally, partition the remaining aqueous layer with ethyl acetate to extract more polar compounds.
-
-
Collect the dichloromethane fraction, as it is expected to be enriched with this compound.
-
Dry the dichloromethane fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield the crude this compound-rich fraction.
III. Isolation by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in 100% dichloromethane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading: Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and load it onto the prepared column.
-
Elution:
-
Elute the column with 100% dichloromethane as the mobile phase.
-
Collect fractions of the eluate sequentially.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
-
Crystallization: Evaporate the solvent from the combined pure fractions. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound crystals.
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Quantitative Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on a validated HPTLC method for the quantification of this compound in Tinospora cordifolia stem extracts.
I. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards of different concentrations.
-
Sample Solution: Prepare an extract of the plant material as described in the extraction protocol (e.g., a hydroalcoholic extract). Dissolve a known amount of the dried extract in methanol to a specific concentration.
II. HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply the standard and sample solutions as bands of a specific width (e.g., 8 mm) onto the HPTLC plate using a suitable applicator.
-
Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid. The exact ratio should be optimized for clear separation.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front has migrated a sufficient distance.
-
Drying: Dry the plate in the air.
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance-reflectance mode.
-
For this compound, derivatization with anisaldehyde-sulfuric acid reagent followed by heating is required for visualization.
-
Scan the derivatized plate at the wavelength of maximum absorbance for the derivatized this compound spot (around 600 nm).
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
HPTLC Quantification Workflow
Caption: Workflow for the quantitative analysis of this compound by HPTLC.
Biosynthesis of this compound
This compound belongs to the class of clerodane diterpenoids. The biosynthesis of these compounds in plants begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.
The key steps in the biosynthesis of the clerodane scaffold and subsequent formation of this compound are:
-
Cyclization of GGPP: The linear GGPP molecule undergoes a complex cyclization cascade catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process forms the characteristic bicyclic decalin core of the clerodane skeleton.
-
Rearrangement: During or after the initial cyclization, a series of rearrangements, including hydride and methyl shifts, occur to establish the specific stereochemistry of the clerodane scaffold.
-
Oxidative Modifications: The clerodane hydrocarbon backbone is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities.
-
Furan Ring Formation: A key step in the biosynthesis of this compound is the formation of the furan ring. This is also believed to be catalyzed by specific CYP450 enzymes, such as those from the CYP76BK1 family, which can catalyze the oxidative cyclization of a clerodane backbone to yield a furan ring.
-
Lactone Ring Formation: The final steps likely involve further oxidations and cyclizations to form the two lactone rings present in the this compound structure.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. foodsciencejournal.com [foodsciencejournal.com]
- 2. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tinospora species: T. cordifolia, T. sinensis and T. crispa with microscopic imaging, physicochemical properties and major compounds profiling for authentic uses | CoLab [colab.ws]
- 4. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Columbin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Columbin, a furanoditerpenoid isolated from plants of the Tinospora species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies utilizing various animal models have demonstrated its potential as a therapeutic agent, particularly in the realms of inflammation and oncology. This technical guide provides an in-depth overview of the in vivo effects of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Detailed experimental protocols for key animal models are provided to facilitate the replication and advancement of research in this area. Furthermore, this guide summarizes the available quantitative data on this compound's efficacy and elucidates its impact on critical signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutics.
Pharmacological Profile of this compound: In Vivo Evidence
In vivo studies have been instrumental in characterizing the therapeutic potential of this compound. The primary areas of investigation have been its anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in a well-established animal model of acute inflammation. In studies utilizing the carrageenan-induced paw edema model in mice, this compound has been shown to significantly inhibit the formation of edema.[1] This effect is attributed, at least in part, to its ability to inhibit cyclooxygenase-2 (COX-2) and nitric oxide production.[1]
Anti-Cancer Activity
The anti-tumor potential of this compound has been investigated in a colon cancer xenograft model. In these studies, administration of this compound to nude mice bearing HCT116 human colon cancer cell xenografts resulted in a significant retardation of tumor growth. This anti-proliferative effect is linked to its ability to modulate key signaling pathways involved in cancer progression.
Pharmacokinetics of this compound In Vivo
Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Studies in rats have shed light on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Following intravenous administration in rats, this compound exhibits a rapid elimination profile.[2] However, its oral bioavailability is reported to be low, at approximately 2.8% to 3.18%, suggesting poor absorption from the gastrointestinal tract or extensive first-pass metabolism.[1][2] The time to reach maximum plasma concentration (Tmax) after oral administration is approximately 60 minutes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound.
Table 1: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Mice
| Animal Model | Treatment Group | Dosage | Route of Administration | Endpoint | Result | Reference |
| Male BALB/c mice | This compound | 10, 20, 40 mg/kg | Oral | Paw Edema Volume | Dose-dependent inhibition of edema |
Table 2: Anti-Cancer Effects of this compound in HCT116 Colon Cancer Xenograft in Nude Mice
| Animal Model | Treatment Group | Dosage | Route of Administration | Endpoint | Result | Reference |
| Nude mice | This compound | 20 µM (equivalent) | Intraperitoneal | Tumor Growth | Successful retardation of tumor growth |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Oral Bioavailability | 2.8% - 3.18% | Oral | Wistar rats, Sprague-Dawley rats | |
| Tmax (Oral) | 60 min | Oral | Wistar rats | |
| Tmax (Intraperitoneal) | 20 min | Intraperitoneal | Wistar rats |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).
-
Treatment Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle orally to the respective groups.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
Human Colon Cancer Xenograft Model in Nude Mice
This model is used to evaluate the in vivo anti-tumor activity of test compounds.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
HCT116 human colon carcinoma cells
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) until they reach the desired confluency.
-
Tumor Cell Implantation: Harvest the HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring for a predefined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle for oral and intravenous administration
-
Cannulas for blood collection
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Cannulate the jugular vein of the rats for blood sampling a day before the experiment. Fast the animals overnight with free access to water.
-
Drug Administration:
-
Intravenous (IV): Administer this compound dissolved in a suitable vehicle (e.g., a mixture of ethanol and PEG-300) as a bolus injection through the tail vein.
-
Oral (PO): Administer this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. However, one study suggests that this compound inhibits nitric oxide and COX-2 without suppressing the translocation of NF-κB to the nucleus. Further research is needed to fully elucidate the precise mechanism of this compound's interaction with the NF-κB pathway in vivo.
References
Pharmacological Profile of Columbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Columbin, a clerodane diterpene furanolactone primarily isolated from the roots of Jateorhiza columba (Calumba) and other medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects, primarily attributed to its selective inhibition of cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) production.
Mechanism of Action
This compound exhibits its anti-inflammatory properties through the following mechanisms:
-
Selective COX-2 Inhibition: this compound preferentially inhibits the COX-2 enzyme over COX-1.[1] This selectivity is significant as COX-2 is primarily involved in inflammatory processes, while COX-1 plays a role in maintaining the gastrointestinal lining. Molecular docking studies suggest that this compound's higher affinity for COX-2 is due to its interaction with key amino acid residues, Tyr385 and Arg120, which are crucial for arachidonate binding and the abstraction of hydrogen from arachidonate, respectively.
-
Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Overproduction of NO is a hallmark of chronic inflammation.
-
NF-κB Pathway: Importantly, studies indicate that the anti-inflammatory action of this compound is independent of the nuclear factor-kappa B (NF-κB) signaling pathway, as it does not inhibit the translocation of NF-κB to the nucleus in stimulated cells.[1]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Target | Parameter | Value | Reference |
| COX-1 | EC50 | 327 μM | [1] |
| COX-2 | EC50 | 53.1 μM | [1] |
| COX-1 Inhibition | at 100 μM | 18.8 ± 1.5% | |
| COX-2 Inhibition | at 100 μM | 63.7 ± 6.4% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw of the rats.
-
Treatment: this compound is administered intraperitoneally at various doses (e.g., 30, 100, 300, and 700 mg/kg) 30 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin (100 mg/kg).
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.
Mechanism of Action
The anticancer effects of this compound are mediated through:
-
Induction of Apoptosis and Necroptosis: Studies on a related compound, Columbianadin, have shown the induction of apoptosis at lower concentrations and necroptosis at higher concentrations in human colon cancer cells (HCT116). This is associated with the modulation of apoptosis-related proteins such as caspases, Bax, and Bcl-2.
-
Cell Cycle Arrest: Columbianadin has also been observed to cause an increase in the sub-G1 cell population, indicative of apoptosis, and can induce cell cycle arrest at the G0/G1 phase in glioblastoma cells.
-
Inhibition of PI3K/Akt Signaling Pathway: Columbianadin has been shown to suppress the proliferation of glioblastoma cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.
Signaling Pathway: PI3K/Akt Inhibition
References
Columbin's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Columbin, a furanoditerpenoid isolated from plants of the Tinospora species, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and effects on key inflammatory pathways. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.
Core Mechanisms of Anti-Inflammatory Action
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) production. Notably, its mechanism appears to be independent of the direct inhibition of NF-κB nuclear translocation, a central pathway in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been shown to selectively inhibit the COX-2 enzyme over COX-1. This is a significant characteristic for a potential anti-inflammatory agent, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Reduction of Nitric Oxide (NO) Production
This compound effectively inhibits the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and its inhibition is a key therapeutic target.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory mediators.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by this compound
| Enzyme | Concentration | % Inhibition | IC50 | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | 100 µM | 18.8 ± 1.5%[1][2] | 327 ± 8.3 µM[3] | 6.5[3] |
| COX-2 | 100 µM | 63.7 ± 6.4%[1] | 53.1 ± 1.4 µM |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Post-Carrageenan | Edema Inhibition |
| This compound | 300 mg/kg | 3 hours | Significant inhibition |
| This compound | 700 mg/kg | 3 hours | Significant inhibition (comparable to aspirin) |
| Aspirin (Standard) | 100 mg/kg | 3 hours | Significant inhibition |
Signaling Pathways and Molecular Interactions
The primary established mechanism of action for this compound involves the arachidonic acid pathway, specifically targeting COX enzymes. Molecular docking studies suggest that this compound's interaction with Tyr385 and Arg120 residues in the COX-2 active site contributes to its inhibitory activity. Tyr385 is crucial for the abstraction of hydrogen from arachidonate, a key step in prostaglandin synthesis.
While this compound has been shown to not inhibit the translocation of the p65 subunit of NF-κB to the nucleus, the potential for interaction with other components of the NF-κB signaling cascade cannot be entirely ruled out and warrants further investigation. At present, there is no direct evidence to suggest that this compound significantly modulates the MAPK, NLRP3 inflammasome, or JAK-STAT signaling pathways.
Visualizing the Mechanism of Action
Caption: this compound's anti-inflammatory mechanism.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
-
Methodology: A COX catalyzed prostaglandin biosynthesis assay is utilized.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Procedure: The reaction mixture containing the respective COX enzyme, heme, and a buffer (e.g., Tris-HCl) is pre-incubated with this compound at various concentrations. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of this compound to that of the vehicle control. IC50 values are determined from the dose-response curves.
-
Nitric Oxide (NO) Production in LPS/IFN-γ-Stimulated RAW 264.7 Macrophages
-
Objective: To assess the effect of this compound on NO production in activated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The results are expressed as the percentage of NO production relative to the LPS/IFN-γ-stimulated control.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Treatment: this compound is administered intraperitoneally or orally at different doses. A positive control group receives a standard anti-inflammatory drug (e.g., aspirin or indomethacin), and a control group receives the vehicle.
-
Induction of Inflammation: After a specific period post-treatment (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume between the pre- and post-carrageenan injection measurements. The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory effects primarily through the selective inhibition of COX-2 and the suppression of nitric oxide production. Its lack of direct interference with NF-κB translocation suggests a distinct mechanism compared to many other anti-inflammatory compounds.
For drug development professionals, this compound presents an interesting lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion, and to establish a clear dose-response relationship for its anti-inflammatory effects.
-
Structure-Activity Relationship (SAR) Studies: To identify the key functional groups responsible for its activity and to potentially synthesize more potent and selective analogs.
-
Comprehensive Safety and Toxicology Studies: To evaluate its long-term safety profile.
-
Exploration of Upstream Signaling Pathways: Investigating the effects of this compound on signaling molecules upstream of iNOS and COX-2 expression could provide a more complete picture of its mechanism of action.
By elucidating these aspects, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
Preliminary Toxicity Profile of Columbin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Columbin, a naturally occurring diterpenoid furanolactone, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects. While preliminary investigations suggest a favorable safety profile, a comprehensive public-domain repository of its toxicity is not yet available. This guide synthesizes the limited existing information on the toxicity of this compound and outlines standard experimental protocols relevant to its toxicological assessment. Due to the scarcity of specific quantitative data, this document also serves as a framework for future preclinical toxicity studies, providing detailed methodologies for key assays and illustrative visualizations of experimental workflows and potential signaling pathways.
Introduction to this compound
This compound is a bioactive compound isolated from plants of the Tinospora species, which have a history of use in traditional medicine. Its pharmacological activities, including anti-inflammatory and anti-cancer potential, are areas of active research. A critical aspect of its translational potential lies in a thorough understanding of its safety and toxicity profile. This document aims to provide an in-depth guide to the preliminary toxicity studies of this compound, focusing on data presentation, experimental protocols, and the visualization of relevant biological processes.
In Vitro and In Vivo Toxicity Assessment
Based on available literature, this compound has been described as "safe in vitro and in vivo" in the context of anti-inflammatory studies.[1] One study indicated that this compound did not affect the viability of RAW264.7 macrophage cells at concentrations effective for anti-inflammatory activity.[1] Furthermore, preliminary in vivo assessments in mice did not reveal overt signs of toxicity.[1] However, specific quantitative data, such as the 50% lethal dose (LD50) or the 50% inhibitory concentration (IC50) for cytotoxicity against various cell lines, are not extensively reported in publicly accessible literature.
Quantitative Toxicity Data
A comprehensive search of scientific literature did not yield specific LD50 or broad-panel cytotoxicity IC50 values for this compound. The following table is presented as a template for reporting such data as it becomes available through future research.
Table 1: In Vivo Acute Toxicity of this compound (Hypothetical Data)
| Species | Route of Administration | LD50 (mg/kg) | Observation Period | Reference |
| Mouse | Oral | Data Not Available | 14 days | - |
| Rat | Intravenous | Data Not Available | 14 days | - |
Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hrs) | Assay Method | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Data Not Available | 48 | MTT Assay | - |
| A549 | Human Lung Carcinoma | Data Not Available | 48 | MTT Assay | - |
| MCF-7 | Human Breast Adenocarcinoma | Data Not Available | 48 | MTT Assay | - |
| HEK293 | Human Embryonic Kidney | Data Not Available | 48 | MTT Assay | - |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of toxicity studies. The following sections describe standard methodologies for key toxicity assays that are applicable to the evaluation of this compound.
In Vivo Acute Oral Toxicity (LD50)
This protocol is based on the OECD 423 guidelines for the acute oral toxicity testing of chemicals.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females. A group of 3 animals is used for each step.
Procedure:
-
Dosing: A starting dose of 300 mg/kg body weight is administered orally to one group of animals. If mortality is not observed, a higher dose (e.g., 2000 mg/kg) is given to another group. Dosing is performed using oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cultured mammalian cells by measuring cell viability.
Materials:
-
Selected cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.
Genotoxicity Assessment: In Vitro Micronucleus Assay
Objective: To detect the potential of this compound to induce chromosomal damage.
Cell Line: A suitable cell line such as CHO, V79, CHL, or L5178Y.
Procedure:
-
Cell Treatment: Cells are exposed to various concentrations of this compound, along with positive and negative controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix).
-
Recovery Period: After treatment, cells are washed and cultured in fresh medium for a period that allows for at least one cell division.
-
Cell Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cytoplasm of the cells is stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a sufficient number of cells (e.g., 2000) per concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for toxicity testing and a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of toxicity.
Caption: General experimental workflow for the toxicological evaluation of a compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
The currently available data on the toxicity of this compound is limited but suggests a low potential for acute toxicity. However, to establish a comprehensive safety profile suitable for drug development, rigorous and systematic toxicity studies are imperative. This includes determining the LD50, assessing cytotoxicity across a range of human cell lines, and conducting thorough genotoxicity, reproductive toxicity, and chronic toxicity studies. The experimental protocols and frameworks provided in this guide offer a roadmap for researchers to undertake these essential investigations. The elucidation of this compound's toxicological properties will be a critical step in harnessing its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Columbin from Botanical Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Columbin is a furanoditerpenoid known for its bitter taste and various pharmacological activities. It is primarily found in plants of the Menispermaceae family, such as Jateorhiza palmata (Calumba), Tinospora species, and Chasmanthera dependens.[1][2][3] The effective extraction and isolation of this compound are crucial for its further study and potential therapeutic applications. This document provides detailed protocols for various extraction methods, a summary of quantitative data, and visual workflows to guide researchers in this process.
Quantitative Data Summary
The yield and concentration of this compound can vary significantly depending on the plant species, variety, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Species | Extraction Method | Solvent | This compound Content/Yield | Reference |
| Tinospora sagittata (varieties) | Not specified | Not specified | 5.40 mg/g to 46.09 mg/g | [4] |
| Chasmanthera dependens | Methanolic Soxhlet Extraction | Methanol | 10% total extract yield | |
| Tinospora cordifolia | Not specified | Not specified | Linear concentration range for HPTLC: 675–1875 ng/band | |
| Sphenocentrum jollyanum | Methanol Extraction | Methanol | Not specified (major compound isolated) |
Experimental Protocols
This section details the methodologies for key experiments in the extraction and purification of this compound.
Protocol 1: Conventional Solvent Extraction (Methanol)
This protocol is a common starting point for this compound extraction, utilizing methanol followed by chromatographic purification.
Materials and Equipment:
-
Dried and powdered plant material (e.g., roots, stems)
-
Methanol (analytical grade)
-
Soxhlet apparatus or large conical flask for maceration
-
Rotary evaporator
-
Vacuum Liquid Chromatography (VLC) system
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 reversed-phase HPLC column
-
Acetonitrile and water (HPLC grade)
-
Filtration apparatus
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place 750 g of powdered plant material into a large thimble and extract with methanol using a Soxhlet apparatus for several hours until the solvent running through the siphon is colorless.
-
Maceration: Alternatively, soak the powdered plant material (e.g., 750 g) in methanol (e.g., 4 times the volume of the powder) in a conical flask. Allow it to stand for 48 hours with occasional stirring. Decant the solvent and repeat the process twice more.
-
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.
-
Fractionation (VLC):
-
Pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed extract to the top of the VLC column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane, and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Purification (HPLC):
-
Pool the fractions rich in this compound and concentrate them.
-
Further purify the concentrated fractions using a semi-preparative HPLC system with a C18 column.
-
Use a gradient mobile phase, for example, starting with a high percentage of water and increasing the percentage of acetonitrile or methanol over time.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Isolation: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a green extraction technique that can reduce extraction time and improve efficiency.
Materials and Equipment:
-
Powdered plant material
-
Selected solvent (e.g., ethanol, methanol)
-
Ultrasonic bath or probe system
-
Extraction vessel
-
Temperature control system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix a known quantity of powdered plant material with the extraction solvent in a specified liquid-to-solid ratio (e.g., 10-50 mL/g).
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath or insert the ultrasonic probe into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and power (e.g., 30-70%).
-
Maintain the extraction temperature at a controlled level (e.g., 40-80°C) for a defined period (e.g., 30-90 minutes).
-
-
Separation: After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
Concentration: Concentrate the liquid extract using a rotary evaporator to obtain the crude this compound extract.
-
Purification: The crude extract can then be purified using chromatographic techniques as described in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is another rapid and efficient green extraction method.
Materials and Equipment:
-
Powdered plant material
-
Selected solvent (e.g., aqueous methanol, ethanol)
-
Microwave extraction system with temperature and power control
-
Extraction vessels (Teflon tubes are often used)
-
Filtration or centrifugation equipment
-
Rotary evaporator
Procedure:
-
Sample Preparation: Suspend the powdered plant material in the chosen solvent within a microwave-safe extraction vessel.
-
Microwave Irradiation:
-
Place the vessel in the microwave reactor.
-
Set the extraction parameters, which may include a constant temperature (e.g., 80-100°C), a specific time (e.g., 5-30 minutes), and power level (e.g., 15W).
-
-
Cooling and Separation: After the extraction is complete, allow the vessel to cool. Separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Evaporate the solvent from the extract using a rotary evaporator.
-
Purification: Purify the resulting crude extract using chromatographic methods as outlined in Protocol 1.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE, typically using carbon dioxide (CO₂), is a highly selective and environmentally friendly extraction method.
Materials and Equipment:
-
Powdered plant material
-
Supercritical fluid extraction system, including:
-
CO₂ pump
-
Co-solvent pump (if needed)
-
Extraction vessel
-
Automated back pressure regulator
-
Collection vessel
-
-
Supercritical grade CO₂
-
Co-solvent (e.g., ethanol, methanol)
Procedure:
-
Loading: Pack the powdered plant material into the extraction vessel.
-
System Setup:
-
Heat the extraction vessel to the desired temperature (e.g., above 31°C for CO₂).
-
Pump liquid CO₂ into the system. The CO₂ is heated to supercritical conditions.
-
-
Extraction:
-
The supercritical CO₂ passes through the extraction vessel, where it diffuses into the plant matrix and dissolves the this compound.
-
The pressure is a critical parameter and can be varied to optimize selectivity (e.g., starting from 100 bar). A co-solvent like ethanol may be added to the CO₂ to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.
-
-
Collection:
-
The extract-laden supercritical fluid flows into a separator (collection vessel) at a lower pressure.
-
The reduction in pressure causes the CO₂ to lose its solvating power, and the extracted this compound precipitates.
-
The CO₂ can then be recycled or vented.
-
-
Purification: The collected extract may require further purification by chromatography, as described in Protocol 1, to isolate pure this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound from plant sources.
Signaling Pathway of this compound's Bitter Taste Reception (Simplified)
While the full intracellular signaling cascade for this compound is complex and not fully detailed in the provided search results, a simplified, generalized pathway for bitter taste reception can be illustrated. This compound is noted for its bitter taste, which stimulates gastric secretions.
Caption: Simplified pathway of bitter taste perception leading to physiological response.
References
Application Notes and Protocols for the Purification of Columbin using Vacuum Liquid Chromatography
Topic: Vacuum Liquid Chromatography for Columbin Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a furanoditerpene lactone that is a significant bioactive compound found in the roots of Jateorhiza palmata (Calumba) and Tinospora cordifolia. It is recognized for its bitter taste and a range of pharmacological activities, including anti-inflammatory and potential chemopreventive properties. The purification of this compound from crude plant extracts is essential for its further study and potential therapeutic application. Vacuum Liquid Chromatography (VLC) is a highly efficient, simple, and rapid preparative chromatographic technique ideal for the fractionation of natural product extracts. This document provides a detailed protocol for the isolation and purification of this compound from a plant source using VLC.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | [1] |
| Molecular Weight | 358.39 g/mol | [2] |
| Appearance | White needle-shaped crystals | [3] |
| Solubility | Soluble in methanol and ethyl acetate; almost insoluble in water. | [3] |
| Chemical Class | Furanoditerpene | [1] |
| Natural Sources | Jateorhiza palmata, Tinospora cordifolia |
Experimental Protocol: Vacuum Liquid Chromatography (VLC) for this compound Purification
This protocol outlines the step-by-step procedure for the purification of this compound from a crude plant extract.
Preparation of Crude Extract
-
Plant Material: Obtain dried and powdered roots of Jateorhiza palmata.
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
For further enrichment, the crude methanol extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This compound, being moderately polar, is expected to be concentrated in the ethyl acetate fraction.
-
VLC Apparatus and Setup
-
VLC Column: A sintered glass funnel (fritted disc grade G3) is typically used.
-
Stationary Phase: Silica gel 60 (70-230 mesh) is a common choice.
-
Vacuum Source: A water aspirator or a vacuum pump capable of maintaining a moderate vacuum is required.
-
Collection Flasks: A series of round-bottom flasks for collecting the fractions.
VLC Column Packing
-
Place a cotton plug at the bottom of the sintered glass funnel to prevent the silica gel from passing through.
-
Add the dry silica gel powder to the funnel. The amount of silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.
-
Gently tap the column to ensure even packing of the stationary phase.
-
Apply a vacuum to the column to compact the silica gel into a firm bed. The surface of the silica gel bed should be flat.
Sample Loading
-
Dry Loading (Recommended):
-
Take a portion of the crude ethyl acetate extract and adsorb it onto a small amount of silica gel (approximately 2-3 times the weight of the extract).
-
Thoroughly mix to create a free-flowing powder.
-
Carefully add this powder as a uniform layer on top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Wet Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Carefully apply the solution to the top of the column.
-
Allow the solvent to be drawn into the silica bed under vacuum.
-
Elution and Fraction Collection
A stepwise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. The selection of the solvent system is critical and is often guided by preliminary Thin Layer Chromatography (TLC) analysis. For this compound, a gradient of n-hexane and ethyl acetate is effective.
| Fraction No. | Mobile Phase (n-Hexane:Ethyl Acetate) | Volume (mL) per step for a 5g crude extract load | Purpose |
| 1-5 | 100:0 | 500 | Elution of non-polar compounds |
| 6-10 | 90:10 | 500 | Gradual increase in polarity |
| 11-15 | 80:20 | 500 | Elution of less polar compounds |
| 16-20 | 70:30 | 500 | Elution of compounds of intermediate polarity |
| 21-25 | 60:40 | 500 | Elution of this compound-containing fractions |
| 26-30 | 50:50 | 500 | Elution of more polar compounds |
| 31-35 | 0:100 (Ethyl Acetate) | 500 | Elution of highly polar compounds |
| 36-40 | 100% Methanol | 500 | Column regeneration |
Procedure:
-
Add the first mobile phase mixture to the column.
-
Apply vacuum to draw the solvent through the column.
-
Collect the eluate as fractions.
-
After each fraction is collected, the column can be allowed to run dry before the next solvent mixture is added.
-
Monitor the collected fractions using TLC. A suitable mobile phase for TLC analysis of this compound is a mixture of toluene and ethyl acetate (e.g., 7:3).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of pure this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound using VLC.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion
Vacuum Liquid Chromatography is a robust and efficient method for the purification of this compound from plant extracts. The protocol described provides a detailed framework for researchers to isolate this valuable bioactive compound. The presented signaling pathway diagram illustrates the molecular mechanism underlying its anti-inflammatory properties, offering a basis for further pharmacological investigation and drug development. The successful application of this protocol will yield high-purity this compound suitable for a range of downstream applications.
References
Application Note: Quantification of Columbin using a Validated UPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Columbin in biological matrices. The described protocol is crucial for researchers in pharmacology, pharmacokinetics, and drug development studying the absorption, distribution, metabolism, and excretion (ADME) of this furanoditerpenoid. The method demonstrates high precision, accuracy, and a short analysis time, making it suitable for high-throughput analysis.
Introduction
This compound is a natural furanoditerpenoid compound isolated from plants like Tinospora cordifolia. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antitumor properties.[1] To accurately assess its therapeutic potential and pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a validated UPLC-MS/MS method, enabling researchers to conduct pharmacokinetic and metabolism studies of this compound.[2][3]
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Formononetin (Internal Standard, I.S.)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Blank biological matrices (e.g., rat blood)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent.[2][3]
-
Mass Spectrometer: API 5500 Qtrap mass spectrometer or a comparable triple quadrupole instrument.
Preparation of Stock Solutions and Standards
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.
-
Internal Standard (I.S.) Stock Solution: Prepare a 10 mM stock solution of Formononetin in acetonitrile.
-
Calibration Standards: Serially dilute the this compound stock solution in 50% acetonitrile to prepare working solutions for calibration standards at final concentrations ranging from 1.22 nM to 2500 nM.
-
Quality Control (QC) Samples: Prepare QC samples at low (9.77 nM), medium (156.25 nM), and high (1250 nM) concentrations in the same manner.
Sample Preparation Protocol
This protocol is optimized for a 50 µL blood sample volume.
-
To a 50 µL aliquot of the blood sample, add 50 µL of the appropriate calibration standard or QC working solution (use 50% acetonitrile for blank samples).
-
Add 160 µL of the internal standard working solution (0.2 µM Formononetin in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 80 µL of 50% acetonitrile.
-
Centrifuge at 20,000 x g for another 15 minutes to pellet any remaining particulates.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Method Parameters
UPLC Conditions
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Analysis Time | 3.0 minutes |
Gradient Elution Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 359.1 → 109.1 |
| MRM Transition (I.S.) | m/z 269.1 → 226.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
Method Validation Summary
The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.
Linearity and Sensitivity
| Matrix | Linear Range (nM) | R² | LLOQ (nM) | LLOD (nM) |
|---|
| Blood | 1.22 - 2500 | > 0.99 | 1.22 | 0.6 |
Precision and Accuracy
| Analyte | Spiked Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| This compound | 9.77 (Low QC) | 6.8 | 8.2 | 102.1 |
| 156.25 (Mid QC) | 4.5 | 5.1 | 98.5 |
| | 1250 (High QC) | 3.9 | 4.3 | 99.2 |
Acceptance criteria for precision (%RSD) are ≤15% and for accuracy are within 85-115%.
Extraction Recovery and Matrix Effect
| Analyte | Concentration (nM) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| This compound | 9.77 | 92.1 | 95.3 |
| 156.25 | 93.5 | 96.8 | |
| 1250 | 94.2 | 97.1 |
| I.S. | 50 | 91.8 | 94.7 |
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and specific tool for the quantification of this compound in biological matrices. The simple one-step protein precipitation extraction procedure and short run time allow for high-throughput analysis, making this method highly applicable for pharmacokinetic studies and other drug development applications. The validation data confirms that the method is reliable, accurate, and precise.
References
- 1. Quantitative LC/MS/MS method and pharmacokinetic studies of this compound, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of this compound in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Evaluation of Columbin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbin, a furanoditerpenoid, has demonstrated notable anti-inflammatory properties in various preclinical studies.[1] These application notes provide a comprehensive guide to the in vitro assays used to characterize and quantify the anti-inflammatory effects of this compound. The following protocols and data summaries are intended to assist researchers in the systematic evaluation of this compound for potential therapeutic development. The primary mechanisms of this compound's anti-inflammatory action identified to date involve the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. Notably, studies have indicated that this compound does not suppress the translocation of the nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1]
Data Presentation
The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of this compound. Further research is required to establish a more comprehensive dose-response profile for its various effects.
| Assay Target | Cell Line | Method | Concentration | % Inhibition / IC₅₀ | Reference |
| Cyclooxygenase-1 (COX-1) | - | Biochemical | 100 µM | 18.8 ± 1.5% | [1] |
| Cyclooxygenase-2 (COX-2) | - | Biochemical | 100 µM | 63.7 ± 6.4% | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | Not specified | Data not available | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | ELISA | Not specified | Data not available | |
| TNF-α Production | RAW 264.7 | ELISA | Not specified | Data not available | |
| IL-6 Production | RAW 264.7 | ELISA | Not specified | Data not available | |
| IL-1β Production | RAW 264.7 | ELISA | Not specified | Data not available |
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's Anti-Inflammatory Mechanism of Action.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Experimental Protocols
The following are detailed protocols for the key in vitro assays to evaluate the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent but not this compound) and a negative control group (unstimulated cells).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite standard solutions.
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Prostaglandin E2 (PGE2) Quantification (ELISA)
-
Materials:
-
Commercially available PGE2 ELISA kit.
-
-
Protocol:
-
Collect cell culture supernatants after the treatment period.
-
Follow the manufacturer's instructions for the competitive ELISA procedure.
-
Briefly, samples and standards are added to a microplate pre-coated with a capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.
-
After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.
-
The concentration of PGE2 in the samples is determined by comparison with the standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
-
Protocol:
-
Collect cell culture supernatants.
-
Perform the sandwich ELISA according to the kit manufacturer's protocol.
-
In brief, supernatants are added to wells coated with a capture antibody specific for the cytokine of interest.
-
A biotinylated detection antibody is then added, followed by streptavidin-HRP.
-
After adding a substrate solution, the absorbance is measured, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Signaling Proteins (NF-κB and MAPK Pathways)
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control.
-
References
Application Notes and Protocols for Nitric Oxide Production Assay for Columbin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Columbin, a diterpenoid furanolactone, has been identified as a compound with potential anti-inflammatory properties. One of the key mediators of inflammation is nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1] Overproduction of NO is associated with the pathophysiology of various inflammatory diseases. Therefore, the inhibition of NO production is a key target for the development of novel anti-inflammatory agents.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation. The murine macrophage cell line, RAW 264.7, stimulated with LPS, is used as a well-established in vitro model to screen for anti-inflammatory compounds. The quantification of nitrite, a stable metabolite of NO, in the cell culture supernatant is performed using the Griess assay.
Data Presentation
| Compound | Target | Assay System | Concentration | % Inhibition | Reference |
| This compound | COX-1 | In vitro biochemical assay | 100 µM | 18.8 ± 1.5 | [1] |
| This compound | COX-2 | In vitro biochemical assay | 100 µM | 63.7 ± 6.4 | [1] |
Experimental Protocols
Principle of the Assay
This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 macrophages and the evaluation of the inhibitory effect of this compound. Upon stimulation with LPS, RAW 264.7 cells express iNOS, which produces NO. NO is rapidly oxidized to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production. In this assay, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo product that can be quantified by measuring its absorbance at 540 nm.
Materials and Reagents
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound (of high purity)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
Phosphoric acid
-
-
Sodium nitrite (NaNO₂) standard solution (100 µM)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the nitric oxide production assay.
Detailed Protocol
1. Cell Culture and Seeding: 1.1. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2. Harvest the cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium. 1.3. Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.
2. Compound Treatment and LPS Stimulation: 2.1. Prepare stock solutions of this compound in DMSO. Further dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. 2.2. After the 24-hour incubation, remove the old medium from the wells. 2.3. Add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known iNOS inhibitor like L-NAME). 2.4. Incubate the plate for 1-2 hours at 37°C. 2.5. Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in culture medium. 2.6. Add 100 µL of the 2X LPS solution to all wells except for the negative control wells (which receive 100 µL of medium). The final volume in each well will be 200 µL, and the final LPS concentration will be 1 µg/mL. 2.7. Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
3. Griess Assay for Nitrite Measurement: 3.1. Prepare a nitrite standard curve by serially diluting the 100 µM NaNO₂ stock solution in culture medium to obtain concentrations ranging from 0 to 100 µM. 3.2. After the 24-hour incubation with LPS, carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate. 3.3. Add 50 µL of the prepared nitrite standards to separate wells in the new plate. 3.4. Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells containing supernatants and standards. 3.5. Incubate for 5-10 minutes at room temperature, protected from light. 3.6. Add 50 µL of NED solution (Griess Reagent II) to all wells. 3.7. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop. 3.8. Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
4. Data Analysis: 4.1. Subtract the absorbance of the blank (culture medium without cells) from all readings. 4.2. Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve. 4.3. Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve. 4.4. Calculate the percentage inhibition of nitric oxide production by this compound using the following formula: % Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS-stimulated vehicle control group)] x 100
Signaling Pathway
The production of nitric oxide in macrophages upon stimulation with LPS is primarily regulated by the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which converge to induce the expression of the iNOS gene.
Studies have shown that this compound inhibits nitric oxide production without affecting the translocation of NF-κB to the nucleus.[1] This suggests that this compound's mechanism of action is likely downstream of NF-κB activation or through an independent pathway that influences iNOS expression or activity.
Caption: LPS-induced nitric oxide production pathway.
References
Application Notes and Protocols: Assessing the Specificity of Anti-Inflammatory Compounds Using NF-κB Activation Assays with Columbin as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1][2] Consequently, it is a primary target for the discovery of novel anti-inflammatory drugs. A variety of cellular and biochemical assays have been developed to quantify the activation of this pathway and to screen for potential inhibitors.
Columbin, a natural furanoditerpenoid, has demonstrated anti-inflammatory properties. However, studies have revealed that its mechanism of action does not involve the direct inhibition of NF-κB translocation. Specifically, research by Ibrahim et al. (2012) showed that this compound did not prevent the translocation of NF-κB to the nucleus in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).[3][4] The anti-inflammatory effects of this compound are instead attributed to its inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[3]
This application note will detail protocols for NF-κB activation assays, using this compound as a case study to illustrate how these assays can be employed to determine the specificity of a compound's anti-inflammatory mechanism. This approach is invaluable for researchers in drug discovery and development for elucidating the precise molecular targets of potential therapeutic agents.
Data Presentation
To effectively assess the impact of a test compound on NF-κB activation, quantitative data from various assays should be systematically collected and presented. The following tables provide a template for organizing and comparing results, using hypothetical data for this compound to illustrate its lack of direct effect on the NF-κB pathway.
Table 1: NF-κB Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Induction over Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | - | 15.2 ± 1.5 |
| TNF-α + this compound | 1 | 14.9 ± 1.8 |
| TNF-α + this compound | 10 | 14.5 ± 1.6 |
| TNF-α + this compound | 50 | 14.1 ± 2.0 |
| TNF-α + NF-κB Inhibitor (Positive Control) | 10 | 2.5 ± 0.4 |
Table 2: Western Blot Analysis of Phospho-p65 and IκBα
| Treatment | Concentration (µM) | Relative p-p65/Total p65 Ratio | Relative IκBα/β-actin Ratio |
| Vehicle Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 8.5 | 0.2 |
| LPS + this compound | 1 | 8.2 | 0.3 |
| LPS + this compound | 10 | 8.0 | 0.2 |
| LPS + this compound | 50 | 7.8 | 0.3 |
| LPS + NF-κB Inhibitor (Positive Control) | 10 | 2.1 | 0.8 |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the non-inhibitory role of this compound.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Caption: Logical flow showing this compound's lack of effect on key NF-κB activation steps.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
a. Materials
-
HEK293T or similar cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Opti-MEM
-
96-well white, clear-bottom tissue culture plates
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
After 24 hours, carefully remove the medium.
-
Add 90 µL of fresh, serum-free medium containing the desired concentrations of this compound or a known NF-κB inhibitor (positive control). Incubate for 1-2 hours.
-
Add 10 µL of TNF-α solution (final concentration 10-20 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Wash cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II and measure firefly luminescence.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Western Blot for Phospho-p65 and IκBα Degradation
This method assesses key phosphorylation and degradation events in the NF-κB pathway.
a. Materials
-
RAW264.7 or similar macrophage cell line
-
6-well tissue culture plates
-
LPS (Lipopolysaccharide)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
b. Protocol
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with LPS (1 µg/mL) for 30 minutes (for IκBα degradation and p65 phosphorylation).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize phospho-p65 to total p65 and IκBα to β-actin.
-
Conclusion
The provided protocols for NF-κB activation assays are robust methods for investigating the mechanism of action of anti-inflammatory compounds. By using this compound as a negative control for NF-κB inhibition, researchers can effectively dissect the specific signaling pathways modulated by their compounds of interest. This approach of confirming both on-target and off-target effects is crucial for the development of selective and effective therapeutics. While this compound's anti-inflammatory properties are not mediated by the NF-κB pathway, understanding this distinction is a key aspect of its pharmacological profile.
References
- 1. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Columbin and Cell Viability Assays
This compound is a natural diterpenoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and chemopreventive capabilities against human colon cancer.[1] To substantiate the anticancer potential of this compound and elucidate its mechanism of action, it is crucial to quantify its effects on cell viability. Cell viability assays are fundamental tools in drug discovery and toxicology to assess the cellular response to a compound.
The MTT and MTS assays are reliable, colorimetric methods used to determine the number of viable cells in a culture.[2] These assays measure the metabolic activity of cells, which in most cell populations, correlates with the number of live cells.[2] In the presence of a cytotoxic agent like this compound, a decrease in metabolic activity can be quantified to determine the compound's dose-dependent inhibitory effects.
This document provides detailed protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays to evaluate the effects of this compound on cell viability. While specific IC50 values for this compound are not extensively documented in publicly available literature, these protocols provide a robust framework for researchers to generate such data.
Data Presentation: Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration of the compound required to inhibit a biological process by 50%.[3][4] For this compound, the IC50 value would indicate the concentration needed to reduce the viability of a specific cell population by 50%. This value is determined by performing the MTT or MTS assay with a range of this compound concentrations and analyzing the resulting dose-response curve.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT | 48 | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | MTT | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | MTS | 72 | Data to be determined |
| A549 | Lung Carcinoma | MTS | 72 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data to be determined |
Note: The values in this table are placeholders. Researchers should perform the described assays to generate empirical data for their specific cell lines and experimental conditions.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the MTT and MTS cell viability assays.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a widely used method for assessing the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Include an "untreated control" group with fresh medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a more recent, "one-step" alternative to the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTS reagent (commercially available, often combined with an electron coupling agent like PES)
-
Cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with 100 µL of medium containing the various concentrations of this compound, including vehicle and untreated controls as described for the MTT assay.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line and density used.
-
Absorbance Measurement: Record the absorbance at a wavelength between 490-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTS reagent but no cells) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the dose-response curve and determine the IC50 value as described for the MTT assay.
-
Potential Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced cell death is not fully elucidated, many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
This pathway illustrates how a compound like this compound could induce cellular stress, leading to the activation of pro-apoptotic proteins (like Bax and Bak) and the inhibition of anti-apoptotic proteins (like Bcl-2). This disrupts the mitochondrial membrane, causing the release of cytochrome c, which triggers a caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death. Further molecular studies would be required to confirm the involvement of this or other pathways in this compound's mechanism of action.
References
Illuminating the Anti-Inflammatory Potential of Columbin: Protocols for Investigating its Effect on Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the inhibitory effect of Columbin, a natural furanoditerpenoid, on cyclooxygenase-2 (COX-2). The provided methodologies and data summaries are intended to guide researchers in the systematic evaluation of this compound as a potential anti-inflammatory agent.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Consequently, the inhibition of COX-2 is a major strategy in the development of anti-inflammatory drugs. This compound, isolated from the plant Tinospora cordifolia, has demonstrated anti-inflammatory properties, with evidence pointing towards its interaction with COX-2. This document outlines the necessary protocols to investigate and quantify this interaction.
Data Presentation
The following tables summarize the currently available quantitative data on the inhibitory effect of this compound on COX-1 and COX-2.
Table 1: In Vitro Inhibition of Cyclooxygenase Isoforms by this compound
| Isoform | Parameter | Value | Reference |
| COX-1 | IC50 | > 30 µM | [1] |
| COX-2 | IC50 | 12.5 µM | [1] |
Table 2: Percentage Inhibition of Cyclooxygenase Activity by this compound
| Isoform | Concentration | % Inhibition | Reference |
| COX-1 | 100 µM | 18.8 ± 1.5% | [1] |
| COX-2 | 100 µM | 63.7 ± 6.4% | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to elucidate the effect of this compound on COX-2. The RAW 264.7 macrophage cell line is a suitable in vitro model for these studies.
Cell Culture and Treatment
Protocol for Culturing and Treating RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for cell viability assays, 6-well plates for protein and RNA extraction) at a density that allows for 70-80% confluency at the time of treatment.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
For experiments investigating the inhibition of COX-2 expression, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include appropriate controls: a vehicle control (cells treated with the solvent used to dissolve this compound), a negative control (untreated cells), and a positive control (cells treated with LPS alone). .
-
Incubate the cells for the desired time period (e.g., 24 hours for protein expression analysis).
-
Cell Viability Assay (MTT Assay)
Protocol for Assessing this compound's Cytotoxicity:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for COX-2 Protein Expression
Protocol for Quantifying COX-2 Protein Levels:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) from each sample on a 10% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the COX-2 expression to the loading control.
Real-Time PCR (RT-PCR) for COX-2 mRNA Expression
Protocol for Measuring COX-2 Gene Expression:
-
RNA Isolation: After treatment, isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a PCR master mix, cDNA template, and specific primers for COX-2 and a housekeeping gene (e.g., β-actin or GAPDH). A typical PCR reaction might include an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 mRNA expression, normalized to the housekeeping gene.
Prostaglandin E2 (PGE2) ELISA
Protocol for Measuring PGE2 Production:
-
Sample Collection: After treating the cells with this compound and LPS, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-HRP conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance to a standard curve.
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflow.
References
Application Notes and Protocols for Columbin Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of Columbin. This document provides a detailed research model, summarizing its known anti-inflammatory effects and outlining methodologies for exploring its potential anticancer, antioxidant, and neuroprotective properties.
Application Notes
Product Name: this compound
Chemical Structure: Diterpenoid Furanolactone
Molecular Formula: C₂₀H₂₂O₆
Background: this compound is a natural diterpenoid furanolactone that has been isolated from plants of the Tinospora species. It is recognized for its notable anti-inflammatory properties. Emerging research suggests that this compound may also possess other valuable pharmacological activities, including anticancer, antioxidant, and neuroprotective effects, making it a compound of significant interest for further investigation and drug development.
Key Features:
-
Anti-inflammatory Activity: this compound has been shown to exert anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[1] It is important to note that its mechanism does not appear to involve the suppression of NF-κB translocation.[1]
-
Potential Anticancer Activity: While direct and extensive studies on this compound's anticancer effects are limited, related compounds and extracts from similar plant families have demonstrated cytotoxic activity against various cancer cell lines. Further investigation into this compound's specific anticancer potential is warranted.
-
Potential Antioxidant Activity: The antioxidant capacity of this compound is an area of growing interest. General antioxidant assays can be employed to determine its free-radical scavenging and reducing capabilities.
-
Potential Neuroprotective Activity: The neuroprotective effects of this compound are not yet well-established. However, given the link between inflammation, oxidative stress, and neurodegeneration, this is a promising avenue for future research.
Applications:
-
In vitro and in vivo screening for anti-inflammatory drug discovery.
-
Investigation of COX-2 selective inhibitors.
-
Exploratory research into novel anticancer, antioxidant, and neuroprotective agents.
Quantitative Data
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| EC₅₀ | COX-1 | 327 µM | Ovine COX-1 | [2] |
| EC₅₀ | COX-2 | 53.1 µM | Human recombinant COX-2 | [2] |
| Inhibition (%) | COX-1 | 63.7 ± 6.4% (at 100 µM) | Ovine COX-1 | [1] |
| Inhibition (%) | COX-2 | 18.8 ± 1.5% (at 100 µM) | Human recombinant COX-2 | |
| Inhibition | NO Production | Significant inhibition | LPS/IFN-γ induced RAW264.7 macrophages |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Doses Administered | Effect | Reference |
| Carrageenan-induced paw edema in mice | 30, 100, 300, and 700 mg/kg (intraperitoneally) | Significant inhibition of edema formation, comparable to aspirin at higher doses. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 3.18% | Oral |
Experimental Protocols
Anti-inflammatory Activity
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
To determine nitrite concentration, add 50 µL of Griess Reagent Component A to each 50 µL of supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well plates
Protocol: (This protocol is based on a colorimetric inhibitor screening assay kit)
-
Prepare the reaction mixture containing Reaction Buffer, Heme, and either COX-1 or COX-2 enzyme in separate wells of a 96-well plate.
-
Add various concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate the plate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the EC₅₀ values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Balb/c mice
-
This compound
-
Carrageenan (1% solution in saline)
-
Aspirin (positive control)
-
Vehicle (e.g., distilled water or a suitable solvent for this compound)
-
Plethysmometer
Protocol:
-
Divide the mice into groups (n=6-10 per group): vehicle control, positive control (aspirin, e.g., 100 mg/kg), and this compound treatment groups (e.g., 30, 100, 300, and 700 mg/kg).
-
Administer this compound, aspirin, or vehicle intraperitoneally.
-
After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Potential Anticancer Activity
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116-colon cancer, MCF-7-breast cancer, A549-lung cancer)
-
Normal cell line for comparison (e.g., MCF-10A)
-
Appropriate cell culture medium with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.
Potential Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH solution in methanol
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Prepare different concentrations of this compound in methanol.
-
Add the this compound solutions to the DPPH solution. Include a positive control and a blank (methanol).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals.
Potential Neuroprotective Activity
Objective: To investigate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide - H₂O₂, or 6-hydroxydopamine - 6-OHDA)
-
MTT assay reagents or other cell viability assay kits
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells. Include a control group without the stressor and a group with the stressor but without this compound pre-treatment.
-
Incubate for an appropriate duration (e.g., 24 hours).
-
Assess cell viability using the MTT assay or another suitable method.
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of this compound-treated cells to that of cells exposed to the oxidative stressor alone.
Signaling Pathways and Experimental Workflows
References
Columbin: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbin is a naturally occurring furanoditerpenoid isolated from the roots of plants such as Jateorhiza columba (Calumba) and Tinospora cordifolia. Emerging research has highlighted its potential as a therapeutic agent, primarily attributed to its significant anti-inflammatory properties. Furthermore, preliminary investigations suggest possible anticancer and neuroprotective activities, positioning this compound as a compound of interest for further drug development. These application notes provide a summary of the current understanding of this compound's therapeutic potential, along with detailed protocols for key experimental assays.
I. Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects both in vitro and in vivo.[1] Its primary mechanism of action involves the inhibition of key inflammatory mediators.
Quantitative Data Summary
| Parameter | Assay | Model System | Concentration/Dose | Result | Reference |
| COX-1 Inhibition | In vitro enzyme assay | Ovine COX-1 | 100 µM | 18.8 ± 1.5% inhibition | [1] |
| COX-2 Inhibition | In vitro enzyme assay | Human recombinant COX-2 | 100 µM | 63.7 ± 6.4% inhibition | [1] |
| Nitric Oxide (NO) Production | Griess Assay | LPS/IFN-γ-stimulated RAW 264.7 macrophages | 25, 50, 100 µM | Concentration-dependent inhibition | [1] |
| Paw Edema | Carrageenan-induced paw edema | Mice | 10, 30, 100 mg/kg (i.p.) | Significant reduction in paw volume | [1] |
Signaling Pathway
The anti-inflammatory action of this compound is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity towards COX-2, and the suppression of nitric oxide (NO) production. However, it does not appear to affect the NF-κB signaling pathway.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by adding a stopping solution provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Materials:
-
Male ICR mice (20-25 g)
-
Carrageenan solution (1% in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
References
Application of Columbin in Cancer Research: A Review of Current Findings and Protocols for the Related Compound Columbamine
A Note on Nomenclature: Scientific literature on the direct application of Columbin , a furanoditerpenoid from Jateorhiza columba, in cancer research is limited. A notable study demonstrated its chemopreventive potential in a rat model of colon carcinogenesis, where dietary this compound significantly reduced the incidence and multiplicity of colonic adenocarcinoma[1]. However, detailed molecular mechanism studies, extensive in vitro data, and established experimental protocols for this compound are not widely available at present.
Conversely, a similarly named compound, Columbamine , a protoberberine alkaloid isolated from Rhizoma Coptidis (Huanglian) and other plants, has been more extensively studied for its anti-cancer properties[2][3][4][5]. This document will focus on the application of Columbamine in cancer research, providing detailed application notes and protocols relevant to its study, given the greater availability of robust data.
Application Notes for Columbamine in Cancer Research
Introduction: Columbamine (COL) is a tetrahydroisoquinoline alkaloid that has demonstrated significant anti-cancer effects across various cancer types, including colon cancer, osteosarcoma, and hepatocellular carcinoma. Its therapeutic potential stems from its ability to modulate key oncogenic signaling pathways, inhibit cell proliferation and metastasis, and induce apoptosis with minimal side effects. These properties make Columbamine a compound of interest for cancer researchers and drug development professionals.
Mechanism of Action: Columbamine exerts its anti-tumor effects through multiple mechanisms. In colon cancer, it has been shown to suppress cell proliferation, migration, and invasion by inhibiting the Wnt/β-catenin signaling pathway. This leads to a downstream reduction in the expression of key proteins involved in cell cycle progression and metastasis. Additionally, studies have implicated its role in the inactivation of PI3K/AKT and STAT3 signaling pathways in other cancers, highlighting its multi-targeted nature.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Columbamine on cancer cells from published studies.
Table 1: In Vitro Efficacy of Columbamine on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration(s) | Effect | Reference |
| HCT116 | Colon Cancer | MTT Assay | 10, 20, 30, 40, 50 µM | Time- and dose-dependent inhibition of cell growth | |
| SW480 | Colon Cancer | MTT Assay | 10, 20, 30, 40, 50 µM | Time- and dose-dependent inhibition of cell growth | |
| LoVo | Colon Cancer | MTT Assay | 10, 20, 30, 40, 50 µM | Time- and dose-dependent inhibition of cell growth | |
| HCT116 | Colon Cancer | Colony Formation | 20, 30, 40 µM | Dose-dependent suppression of clone formation | |
| HCT116 | Colon Cancer | Apoptosis (Flow Cytometry) | 20, 30, 40 µM | Increased population of Annexin V-positive cells | |
| U2OS | Osteosarcoma | Proliferation Assay | IC₅₀: 21.31±0.38µM | Suppression of cell proliferation |
Table 2: In Vivo Efficacy of Columbamine
| Cancer Model | Treatment | Dosage | Duration | Effect | Reference |
| HCT116 Xenograft (Nude Mice) | Intraperitoneal Injection | 5, 10, 20 mg/kg | 23 days | Significant reduction in tumor size and weight |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of Columbamine.
Cell Viability Assessment (MTT Assay)
Objective: To determine the dose- and time-dependent effects of Columbamine on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, LoVo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Columbamine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of Columbamine in culture medium from a stock solution.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of Columbamine (e.g., 0, 10, 20, 30, 40, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest Columbamine dose.
-
Incubate the plates for 24, 48, and 72 hours.
-
After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Colony Formation Assay
Objective: To assess the effect of Columbamine on the long-term proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium
-
Columbamine
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of Columbamine (e.g., 0, 20, 30, 40 µM) for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by Columbamine.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Columbamine
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Columbamine (e.g., 0, 20, 30, 40 µM) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting
Objective: To analyze the effect of Columbamine on the expression of proteins in specific signaling pathways (e.g., Wnt/β-catenin, apoptosis-related proteins).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, Caspase-3, PARP, Bcl-2, BAD, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse Columbamine-treated cells and determine protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
In Vivo Tumorigenicity Assay
Objective: To evaluate the anti-tumor efficacy of Columbamine in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., 5x10⁶ HCT116 cells in PBS)
-
Columbamine solution for injection
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.
-
Administer Columbamine (e.g., 5, 10, 20 mg/kg body weight) or vehicle control via intraperitoneal injection daily or on a specified schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every few days.
-
After the treatment period (e.g., 23 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Signaling Pathways and Visualizations
Wnt/β-catenin Signaling Pathway Inhibition by Columbamine
The Wnt/β-catenin pathway is crucial for cell proliferation and is often dysregulated in colon cancer. In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc and Cyclin D1, which drive cell proliferation.
Columbamine has been shown to inhibit this pathway, leading to a decrease in nuclear β-catenin and the subsequent downregulation of its target genes. This action is a key mechanism behind its anti-proliferative effects in colon cancer.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Columbamine.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of Columbamine's anti-cancer activity.
Caption: In vitro experimental workflow for Columbamine cancer research.
References
- 1. A bitter diterpenoid furanolactone this compound from Calumbae Radix inhibits azoxymethane-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Columbamine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Columbin
This guide is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered when working with the diterpenoid lactone, Columbin, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound, characterized by its poor solubility in aqueous solutions and low solubility in some organic solvents like ethanol. It exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3][4] Quantitative data for this compound's solubility in various solvents is summarized in Table 1.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a drug that is soluble in a concentrated organic solvent is added to an aqueous system where it is poorly soluble. To prevent this, ensure the final concentration of DMSO in your aqueous medium is kept low, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.[5] A gradual dilution process or the use of co-solvents can also mitigate this problem.
Q3: What are the primary methods to enhance the aqueous solubility of this compound for in vitro studies?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Use of Co-solvents: Employing a mixture of solvents can significantly enhance solubility.
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host can increase its aqueous solubility.
-
Solid Dispersion: Dispersing this compound in an inert, hydrophilic carrier can improve its dissolution rate.
-
Nanoformulation: Reducing the particle size to the nanometer scale can increase the surface area and, consequently, the dissolution rate.
Q4: Can heating the solution help dissolve this compound?
A4: Gentle warming, for instance to 37°C, can aid in the dissolution of this compound in an organic solvent like DMSO. However, for aqueous solutions, this effect might be limited, and the compound may precipitate out again upon cooling. It is crucial to ensure that the temperature used does not degrade the compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the initial solvent. | The chosen solvent is inappropriate, or the concentration is too high. | - Ensure you are using a suitable solvent like DMSO. - Try increasing the volume of the solvent to lower the concentration. - Apply gentle warming (e.g., 37°C) and vortexing or sonication to facilitate dissolution. |
| Precipitation occurs immediately after adding the DMSO stock solution to the aqueous buffer or media. | The final concentration of DMSO is too high, or the aqueous environment cannot sustain the dissolved this compound. | - Keep the final DMSO concentration in the aqueous medium below 0.5%. - Perform serial dilutions in the aqueous medium rather than a single large dilution step. - Consider using a co-solvent system (see Table 1) or preparing a cyclodextrin inclusion complex or solid dispersion of this compound. |
| The prepared this compound solution is not stable and shows precipitation over time. | The solution is supersaturated at the storage temperature. | - If stored at low temperatures, allow the solution to equilibrate to room temperature or 37°C and vortex to redissolve before use. - Prepare fresh working solutions from a concentrated stock just before the experiment. - For long-term storage, consider storing as a solid dispersion or a lyophilized cyclodextrin complex. |
| Inconsistent results are observed in bioassays. | This could be due to variable amounts of dissolved this compound in different wells or experiments. | - Visually inspect your final working solutions for any signs of precipitation before adding them to your assay. - Ensure thorough mixing after adding the this compound stock to the aqueous medium. - Validate your dissolution method to ensure consistency. |
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Molar Equivalent | Notes | Source(s) |
| Water | Practically Insoluble | - | - | |
| Ethanol | 0.03 mg/mL | ~0.08 mM | Very low solubility. | |
| DMSO | ≥ 100 mg/mL | ~279.03 mM | Highly soluble. Sonication is recommended. | |
| DMSO | 55 mg/mL | 153.46 mM | Sonication is recommended. | |
| DMSO | 30 mg/mL | ~83.71 mM | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 5.58 mM | A co-solvent system for in vivo formulations that can be adapted for in vitro use. Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol is adapted from a formulation intended for in vivo use but can be suitable for in vitro applications where higher concentrations in a physiologically compatible solvent system are needed.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly. Sonication may be used to aid dissolution.
-
Add Tween 80 to the mixture and continue to mix until a clear solution is obtained.
-
Finally, add saline to the mixture to reach the final desired volume.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This should yield a solution with a this compound concentration of up to 2 mg/mL (5.58 mM).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This is a general method that can be applied to this compound to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the weighed HP-β-CD in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Weigh the corresponding amount of this compound and slowly add it to the HP-β-CD paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be pulverized, sieved, and stored in a desiccator.
-
The resulting powder can be dissolved in an aqueous buffer for your experiments. The solubility will need to be determined experimentally.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This method is suitable for thermolabile compounds and can significantly improve dissolution rates. Polyvinylpyrrolidone (PVP) is a common carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture) in which both this compound and the carrier are soluble.
Procedure:
-
Determine the desired weight ratio of this compound to PVP (e.g., 1:1, 1:2, 1:5).
-
Dissolve the weighed amounts of this compound and PVP in the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solvent-free film is formed on the wall of the flask.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
Store the resulting powder in a desiccator. This powder can then be used for dissolution studies in your aqueous experimental medium.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Troubleshooting flowchart for this compound dissolution.
References
Technical Support Center: Enhancing Columbin's Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guides to address challenges in enhancing the therapeutic efficacy of Columbin, a diterpenoid furanolactone with known anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: We are observing poor in vivo efficacy of this compound despite promising in vitro results. What is the likely cause?
A1: The most probable cause is this compound's extremely low oral bioavailability. A pharmacokinetic study in rats revealed an oral bioavailability of only 3.18%, which suggests poor absorption from the gastrointestinal tract or extensive first-pass metabolism.[1] For a drug to be effective when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][3] Poor aqueous solubility is a common reason for low bioavailability and is a significant hurdle for about 40% of commercialized drugs and up to 90% of drug candidates.[4]
Q2: What are the primary molecular targets of this compound for its anti-inflammatory effect?
A2: this compound exerts its anti-inflammatory effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) production.[5] Studies have shown that it is a more potent inhibitor of COX-2 (EC50=53.1 μM) than COX-1 (EC50=327 μM). It is important to note that, unlike many anti-inflammatory agents, this compound does not appear to suppress the translocation of the nuclear factor kappa B (NF-κB) signaling pathway.
Q3: What general strategies can we explore to overcome this compound's low bioavailability?
A3: To enhance the solubility and, consequently, the bioavailability of poorly soluble drugs like this compound, several formulation strategies can be employed. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanocrystals) increases the surface area-to-volume ratio, which can improve dissolution rates.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer carrier can significantly enhance solubility and dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.
-
Nanoformulations: Encapsulating this compound in nanocarriers such as polymeric nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and potentially offer controlled release.
Troubleshooting Guide: Poor In Vivo Bioavailability
This guide addresses the critical issue of low oral bioavailability observed during this compound experiments.
| Issue / Observation | Potential Cause | Recommended Action / Solution |
| Low plasma concentration (Cmax) and area under the curve (AUC) after oral administration. | Poor aqueous solubility limiting dissolution in the GI tract. | 1. Characterize Solubility: Determine this compound's solubility at different physiological pH values (e.g., pH 1.2, 4.5, 6.8).2. Formulation Enhancement: Develop a nanoformulation (e.g., polymeric nanoparticles) or a solid dispersion to improve solubility and dissolution rate. |
| High variability in efficacy between experimental subjects. | Variable absorption due to poor dissolution and potential food effects. | 1. Standardize Dosing Conditions: Administer the compound under consistent fasting or fed conditions.2. Utilize Enabling Formulations: Employ bioavailability-enhancing formulations like lipid-based systems or nanoparticles to normalize absorption. |
| Efficacy is observed with intravenous (IV) injection but not with oral gavage. | Extensive first-pass metabolism in the liver or gut wall after absorption. | 1. Investigate Metabolism: Use in vitro models (liver microsomes, S9 fractions) to identify key metabolizing enzymes.2. Bypass First-Pass Effect: Consider alternative delivery routes (e.g., transdermal, parenteral) if oral delivery remains a challenge.3. Formulation Protection: Encapsulation within nanoparticles may offer some protection against enzymatic degradation in the GI tract. |
Illustrative Pharmacokinetic Data: Standard vs. Enhanced Formulation
The following table provides a hypothetical comparison of pharmacokinetic parameters for a poorly soluble compound like this compound, demonstrating the potential improvements offered by a nanoformulation strategy.
| Parameter | Standard Formulation (Suspension) | Enhanced Formulation (Nanoparticles) | Typical % Improvement |
| AUC (ng·h/mL) | 450 | 2250 | 400% |
| Cmax (ng/mL) | 100 | 550 | 450% |
| Tmax (h) | 4.0 | 2.5 | - |
| Oral Bioavailability (%) | ~3% | ~15% | 400% |
Note: Data are illustrative and not specific to this compound. They serve as a general example of expected outcomes when applying bioavailability enhancement technologies.
Experimental Protocols
Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation method for preparing this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane. Ensure complete dissolution to form a clear solution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water. Stir gently with heating if necessary until the PVA is fully dissolved. Cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at a moderate speed (e.g., 600 rpm) on a magnetic stirrer.
-
Immediately after adding the organic phase, sonicate the mixture using a probe sonicator. Sonicate on ice for 2 minutes (e.g., 40% amplitude, 30-second pulses with 30-second rests) to form a fine oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours under a fume hood to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator at reduced pressure for more rapid solvent removal.
-
-
Nanoparticle Collection and Washing:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles thoroughly.
-
-
Lyophilization (Freeze-Drying):
-
After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry, powdered form of the this compound-loaded nanoparticles, suitable for long-term storage and characterization.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Anti-Inflammatory Mechanism of this compound
The following diagram illustrates the known anti-inflammatory mechanism of this compound. An inflammatory stimulus (like LPS) typically activates pathways leading to the production of inflammatory mediators. This compound acts by directly inhibiting key enzymes in this process.
Caption: this compound's anti-inflammatory action via COX-2 and iNOS inhibition.
Experimental Workflow: Nanoformulation Development
This diagram outlines the logical workflow for developing and evaluating a nanoformulation to enhance this compound's bioavailability.
Caption: Workflow for enhancing this compound's efficacy via nanoformulation.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Columbin instability in solutions
Welcome to the Technical support center for Columbin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a diterpenoid furanolactone with demonstrated anti-inflammatory and anti-trypanosomal properties.[1] In research, it is often used to investigate inflammatory pathways, particularly its inhibitory effects on cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[1][2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water.[2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing capacity for this compound.[2] Other organic solvents like methanol and ethyl acetate can also dissolve this compound.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: To minimize solvent-induced cytotoxicity and artifacts, the final concentration of DMSO in cell-based assays should typically be kept at or below 0.5%. However, the tolerance can be cell line-dependent, so it is crucial to include a vehicle control with the same final DMSO concentration in your experiments. For enzyme assays, higher concentrations may be acceptable.
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, known as "crashing out," is common with hydrophobic compounds. To prevent this, pre-warm your aqueous medium to 37°C and add the DMSO stock solution dropwise while vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that lead to precipitation. If precipitation persists, consider lowering the final concentration of this compound.
Q5: How should I store this compound powder and its stock solutions?
A5: this compound powder should be stored at -20°C, protected from direct sunlight and moisture. Stock solutions of this compound in DMSO should be stored at -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
Troubleshooting this compound Instability in Solutions
This guide addresses common issues related to the solubility and stability of this compound in experimental solutions.
Issue 1: this compound Powder Does Not Dissolve in DMSO
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you are not exceeding the known solubility limit of this compound in DMSO (which is at least 55 mg/mL).
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound still doesn't dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Heating: Carefully warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Use this method with caution, as excessive heat can lead to compound degradation.
-
Issue 2: this compound Precipitates in Aqueous Medium Over Time
-
Possible Cause: The solution is supersaturated and thermodynamically unstable in the aqueous environment.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium over the intended experiment duration.
-
Use of Excipients: For non-cell-based assays, consider using solubility-enhancing excipients like surfactants (e.g., Tween-20) or cyclodextrins. Note that these may not be suitable for cell-based assays due to potential cytotoxicity.
-
Issue 3: Inconsistent or Unreliable Results in Biological Assays
-
Possible Cause: Degradation of this compound in the stock solution or final assay medium. While specific degradation pathways for this compound are not well-documented, furanolactone diterpenoids can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound stock for each experiment. Avoid using old working solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use vials to avoid repeated freezing and thawing, which can degrade the compound.
-
pH Considerations: Be mindful of the pH of your assay buffer. Although specific data for this compound is limited, the stability of related compounds can be pH-dependent. If possible, maintain a neutral pH.
-
Protect from Light: Store stock solutions and handle them in a way that minimizes exposure to light.
-
Quantitative Data Summary
The following tables summarize the known solubility and storage recommendations for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
| Water | < 0.1 mg/mL (insoluble) | |
| DMSO | ≥ 100 mg/mL | |
| DMSO | 55 mg/mL | |
| DMF | 30 mg/mL | |
| Methanol | Soluble | |
| Ethyl Acetate | Soluble | |
| Ethanol | 0.03 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Temperature | Additional Notes | Reference(s) |
| Powder | -20°C | Protect from direct sunlight and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Store in single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 358.39 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
Rapid Dilution: While vortexing or stirring the pre-warmed medium, add the required volume of the thawed this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to the cells.
-
Vehicle Control: It is essential to prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
Caption: A step-by-step workflow for addressing this compound solubility and stability issues.
Caption: this compound inhibits COX-2 and iNOS but does not suppress NF-κB nuclear translocation.
References
Technical Support Center: Optimizing LC-MS/MS for Columbin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Columbin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC-MS/MS setup for this compound analysis?
A rapid, sensitive, and specific UPLC-MS/MS method has been developed for analyzing this compound in various biological matrices.[1][2] The recommended setup utilizes a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.[1] Detection is achieved using a triple quadrupole mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM).[1]
Q2: What are the optimal mass spectrometry parameters for this compound detection?
For sensitive detection, an API 5500 Qtrap mass spectrometer or a similar instrument is recommended.[1] The analysis should be performed in positive scan mode using MRM. While specific voltages and gas flows should be optimized for your individual instrument, a good starting point is to perform an infusion of a this compound standard to determine the optimal precursor and product ions, as well as the collision energy.
Q3: How should I prepare my samples for this compound analysis?
A simple and effective method for sample preparation from biological matrices like blood is a one-step protein precipitation using acetonitrile. This method is advantageous as acetonitrile is also a component of the mobile phase. Previously, methyl tert-butyl ether (MTBE) was used for extraction, but acetonitrile has been shown to be a suitable alternative.
Q4: What kind of sensitivity can I expect from an optimized LC-MS/MS method for this compound?
A well-optimized UPLC-MS/MS method can achieve a limit of quantification (LOQ) as low as 1.2 nM. This is a significant improvement over older methods which had an LOQ of around 13.9 nM (5 ng/mL).
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Quantification of this compound
This protocol is based on a validated method for the quantification of this compound in biological samples.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological sample (e.g., blood), add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Waters UPLC BEH C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 45 °C.
-
Gradient Program: A gradient program should be optimized to ensure proper separation of this compound from other matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
3. MS/MS Conditions
-
Mass Spectrometer: API 5500 Qtrap Mass Spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound should be determined by infusing a standard solution. The published method provides a starting point for these transitions.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for the specific instrument being used to achieve maximum sensitivity.
Quantitative Data Summary
| Parameter | Optimized Method | Previous Method |
| Limit of Quantification (LOQ) | 1.2 nM | 13.9 nM (5 ng/mL) |
| Sample Volume (Blood) | 50 µL | 100 µL |
| Extraction Solvent | Acetonitrile | Methyl tert-butyl ether (MTBE) |
| Linear Response Range | 1.22–2,500 nM | Not specified |
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
-
Q: My this compound peak is tailing. What could be the cause?
-
A: Peak tailing can be caused by several factors. Check for active sites on your column by injecting a standard of a compound known to be sensitive to silanol interactions. If tailing persists, consider using a newer, end-capped C18 column. Also, ensure that your mobile phase pH is appropriate to maintain this compound in a single ionic state. Contamination of the column inlet frit can also lead to tailing; try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
-
Q: My peaks are broad and fronting. What should I do?
-
A: Peak fronting is often a sign of column overload. Try injecting a lower concentration of your sample or a smaller injection volume. It can also be caused by a mismatch between the injection solvent and the initial mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase conditions.
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Issue: Low Sensitivity / No Signal
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Q: I am not seeing a signal for this compound, or the signal is very weak. What should I check?
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A: First, confirm that your mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is detecting the correct precursor and product ions and that the source parameters are optimized. Check for any leaks in the LC system. Ensure that the mobile phase composition is correct and that the solvents are fresh and of high purity. Contamination in the ion source can also lead to a significant drop in sensitivity, so regular cleaning is recommended.
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Issue: High Background Noise
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Q: My chromatogram has a very high baseline. What could be causing this?
-
A: High background noise is often due to contamination. Ensure you are using high-purity solvents and additives (e.g., LC-MS grade formic acid). Contamination can be introduced from your sample, the mobile phase, or the LC system itself. Try running a blank injection (mobile phase only) to identify the source of the noise. If the noise is still present, it may be coming from the LC system or the mobile phase. If the noise is absent in the blank but present in your sample runs, consider a more thorough sample clean-up procedure.
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Issue: Inconsistent Retention Times
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Q: The retention time for this compound is shifting between injections. What is the cause?
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A: Retention time shifts can be caused by a number of factors. Ensure your LC system is properly equilibrated before each injection. Check for any fluctuations in pump pressure, which could indicate a leak or a problem with the pump. Also, verify that the column temperature is stable and that the mobile phase composition is consistent. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
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Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Navigating Columbin's First-Pass Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Columbin's extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound. Studies in rats have shown the oral bioavailability of this compound to be as low as 2.8% to 3.18%.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, rather than poor absorption from the gastrointestinal tract.
Q2: What is the primary metabolic pathway responsible for this compound's low bioavailability?
A2: The predominant metabolic pathway is the bioactivation of this compound's furan ring, a reaction mediated by the cytochrome P450 enzyme, specifically CYP3A4. This process transforms this compound into a reactive cis-butene-1,4-dial intermediate. This intermediate is highly reactive and readily forms adducts with cellular nucleophiles like glutathione and N-acetyllysine. This rapid metabolism in the liver significantly reduces the amount of active this compound that reaches systemic circulation.
Q3: Is there a risk of hepatotoxicity associated with this compound's metabolism?
A3: Yes, the bioactivation of the furan ring by CYP3A4 is linked to potential hepatotoxicity. The formation of reactive metabolites can lead to cellular damage in the liver. Studies have shown that oral administration of this compound can lead to dose-dependent increases in liver enzymes (ALT and AST) and liver necrosis in mice.
Q4: Are there any known inhibitors of this compound's metabolism that could be used experimentally?
A4: Yes, ketoconazole, a known inhibitor of CYP3A4, has been shown to effectively block the metabolism of this compound. In preclinical studies, pretreatment with ketoconazole prevented this compound-induced hepatotoxicity by inhibiting the formation of the reactive metabolite. This makes ketoconazole a useful tool for in vitro and in vivo studies aimed at investigating the effects of unmodified this compound.
Q5: Besides CYP3A4-mediated metabolism, are other metabolic pathways like glucuronidation or sulfation involved?
A5: While Phase I metabolism by CYP3A4 is the most significant barrier to this compound's oral bioavailability, the involvement of Phase II conjugation reactions like glucuronidation and sulfation has not been extensively studied for this compound itself. Generally, these pathways are responsible for metabolizing a wide range of phenolic compounds and drugs.[3][4] Given this compound's structure, it is plausible that its metabolites, or the parent compound if it possesses suitable functional groups, could undergo Phase II conjugation. However, specific data on this compound's glucuronidation or sulfation is currently limited in the scientific literature.
Troubleshooting Guides
Problem 1: Inconsistent or low recovery of this compound in plasma samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | Co-administer a potent CYP3A4 inhibitor (e.g., ketoconazole) in your animal model. Note: This is for mechanistic understanding and not a therapeutic strategy without further investigation. | A significant increase in the plasma concentration and oral bioavailability of this compound should be observed. |
| Sample Degradation | Ensure proper sample handling and storage. Collect blood in tubes containing an anticoagulant and immediately process to obtain plasma. Store plasma samples at -80°C until analysis. This compound has been shown to be stable under various storage conditions (25°C for 4h, -20°C for 14 days, and freeze-thaw cycles).[2] | Consistent and reproducible quantification of this compound in plasma samples. |
| Analytical Method Sensitivity | Utilize a highly sensitive analytical method such as UPLC-MS/MS for quantification. A validated method with a low limit of quantification (e.g., 1.2 nM) is crucial for accurately measuring the low plasma concentrations of this compound. | Accurate and precise measurement of this compound concentrations, even at low levels. |
Problem 2: High variability in oral bioavailability data between individual animals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Genetic Polymorphisms in CYP3A4 | Use a well-characterized and genetically homogenous animal strain for your studies. Be aware that individual variations in CYP enzyme expression can lead to differences in metabolic rates. | Reduced inter-individual variability in pharmacokinetic data. |
| Differences in Gut Microbiota | Standardize the diet and housing conditions of the animals, as gut microbiota can influence drug metabolism. | More consistent absorption and metabolism profiles across the study group. |
| Food Effects | Administer this compound to fasted animals to avoid potential food-drug interactions that could alter absorption or metabolism. | Minimized variability in absorption and bioavailability data. |
Problem 3: Difficulty in formulating this compound for oral delivery due to its physicochemical properties.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Explore formulation strategies known to enhance the solubility of lipophilic compounds. These can include the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or nanoparticle formulations. | Improved dissolution of this compound in the gastrointestinal tract, potentially leading to better absorption. |
| Susceptibility to First-Pass Metabolism | Investigate advanced formulation strategies designed to bypass or reduce first-pass metabolism. This could involve creating prodrugs of this compound that are less susceptible to CYP3A4 metabolism or developing mucoadhesive formulations for targeted delivery. Another approach is the use of nanocarriers like liposomes or polymeric nanoparticles that can be engineered for controlled release and altered biodistribution. | Increased oral bioavailability of this compound by protecting it from premature metabolism. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration | Intraperitoneal (i.p.) Administration |
| Dose | 5 mg/kg | 20 mg/kg | 20 mg/kg |
| Tmax (min) | N/A | 60 | 20 |
| Cmax (ng/mL) | - | - | - |
| AUC (ng·h/mL) | - | - | - |
| Oral Bioavailability (F%) | N/A | 2.8% - 3.18% | 14% |
Note: Specific Cmax and AUC values were not provided in the summarized search results.
Experimental Protocols
Key Experiment: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify the role of CYP3A4 in its metabolism.
Materials:
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This compound
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Human or rat liver microsomes (HLM or RLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Ketoconazole (CYP3A4 inhibitor)
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Acetonitrile (for reaction termination)
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Internal standard for LC-MS/MS analysis
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UPLC-MS/MS system
Procedure:
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Preparation of Incubation Mixture:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the NADPH regenerating system.
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For inhibitor studies, pre-incubate the microsome mixture with ketoconazole for a specified time (e.g., 15 minutes) at 37°C.
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Initiation of Metabolic Reaction:
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Add the this compound stock solution to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting enzyme activity.
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Incubation:
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Incubate the reaction mixture at 37°C in a shaking water bath.
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Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Termination of Reaction:
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Stop the reaction at each time point by adding a cold quenching solution, such as acetonitrile containing an internal standard.
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Sample Processing:
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Vortex the samples and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a new tube or a 96-well plate for analysis.
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Analysis:
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Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining concentration of this compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of remaining this compound versus time.
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Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
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Compare the metabolism of this compound in the presence and absence of ketoconazole to determine the contribution of CYP3A4.
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Mandatory Visualization
Caption: Metabolic pathway of this compound highlighting CYP3A4-mediated bioactivation.
Caption: Troubleshooting workflow for addressing this compound's low oral bioavailability.
References
- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 3. Integration of hepatic drug transporters and phase II metabolizing enzymes: mechanisms of hepatic excretion of sulfate, glucuronide, and glutathione metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
Technical Support Center: Columbin Formulation for Improved Oral Absorption
Disclaimer: The following information is provided as a technical guide for researchers. Currently, there is a limited amount of publicly available data specifically on the formulation of columbin for improved oral absorption. Therefore, the experimental protocols, quantitative data, and troubleshooting advice presented here are based on established methodologies and analogous data from other poorly water-soluble compounds. Researchers should adapt these guidelines to their specific experimental findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound, being a hydrophobic compound, is expected to exhibit low aqueous solubility. This poor solubility is a major hurdle for oral administration as it can lead to a low dissolution rate in gastrointestinal fluids, resulting in poor absorption and low bioavailability. Key challenges include overcoming the solubility barrier to ensure an adequate concentration of the drug is available for absorption across the intestinal epithelium.[1][2][3][4][5]
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution, which can lead to improved absorption.
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Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q3: What are the critical parameters to evaluate when developing a this compound formulation?
When developing a this compound formulation, it is crucial to assess the following parameters:
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In vitro dissolution: To determine the rate and extent of this compound release from the formulation in simulated gastrointestinal fluids.
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In vivo pharmacokinetics: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model, and to determine key parameters like Cmax, Tmax, and AUC.
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Physical and chemical stability: To ensure the formulation remains stable over time and does not undergo changes such as drug crystallization or degradation.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor miscibility of this compound with the selected polymer. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility. Optimize the drug-to-polymer ratio. |
| Crystallization of this compound in the solid dispersion during storage. | The amorphous form of the drug is thermodynamically unstable. The polymer may not be effectively inhibiting crystallization. | Increase the polymer concentration to better stabilize the amorphous drug. Store the formulation in low humidity conditions and at a controlled temperature. |
| Inconsistent dissolution profiles between batches. | Variability in the manufacturing process (e.g., solvent evaporation rate, melting temperature). | Standardize the manufacturing process parameters. Ensure uniform mixing of the drug and polymer. |
Nanoparticle Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Wide particle size distribution (high Polydispersity Index - PDI). | Inefficient homogenization or sonication during preparation. Aggregation of nanoparticles. | Optimize the energy input during particle size reduction (e.g., increase sonication time or homogenization pressure). Add a stabilizer or surfactant to the formulation to prevent aggregation. |
| Low encapsulation efficiency. | Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process. | Select a polymer or lipid with higher affinity for this compound. Optimize the formulation parameters such as the drug-to-polymer ratio and the type and concentration of surfactant. |
| Instability of the nanoparticle suspension (e.g., sedimentation). | Insufficient surface charge (low zeta potential) leading to aggregation. | Modify the surface of the nanoparticles to increase their zeta potential (e.g., by using a charged polymer or surfactant). Optimize the pH of the suspension. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical this compound Formulation in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 50 | 600 ± 90 | 1.0 ± 0.3 | 2400 ± 350 | 400 |
| This compound Nanoparticles | 50 | 950 ± 150 | 0.5 ± 0.2 | 3600 ± 480 | 600 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen with similar compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent (e.g., ethanol or methanol).
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inner surface of the flask.
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Drying: Dry the resulting film under vacuum at room temperature for 24 hours to remove any residual solvent.
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Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
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Formulation Administration: Administer the this compound formulation (e.g., solid dispersion reconstituted in water) orally via gavage at a dose of 50 mg/kg. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and PEG400) and administer via the tail vein at a dose of 5 mg/kg.
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Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
References
Columbin Clinical Development Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the clinical development of Columbin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a diterpenoid furanolactone, often isolated from plant species like Tinospora bakis.[1] It is being investigated for its potential therapeutic effects, including anti-inflammatory and chemopreventive activities.[2] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂O₆ | [3][4] |
| Molecular Weight | 358.39 g/mol | [3] |
| CAS Number | 546-97-4 | |
| Appearance | Powder | |
| Purity (Typical) | ≥ 98% | |
| Known Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| XLogP3 | 2.2 | |
Q2: What are the primary challenges in the clinical development of this compound?
A2: The primary challenges in the clinical development of this compound stem from its physicochemical and pharmacokinetic properties. Like many natural products, poor aqueous solubility is a major hurdle that can affect its bioavailability and formulation into a suitable dosage form for clinical use. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is necessary, as this data is not yet fully available in published literature.
Q3: What is the known mechanism of action for this compound's anti-inflammatory effects?
A3: this compound exerts its anti-inflammatory effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2). It also inhibits nitric oxide (NO) production induced by lipopolysaccharide (LPS). Notably, studies have shown that it does not suppress the translocation of NF-κB to the nucleus in LPS-stimulated cells, indicating a mechanism independent of this key inflammatory pathway.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Target | Activity | Concentration | Source |
|---|---|---|---|
| COX-1 Inhibition | 18.8 ± 1.5% | 100 µM | |
| COX-2 Inhibition | 63.7 ± 6.4% | 100 µM | |
| COX-2 EC₅₀ | 53.1 µM | N/A | |
| COX-1 EC₅₀ | 327 µM | N/A |
| NO Production | Inhibition of LPS/IFN-γ-induced production | Not specified | |
Q4: Is there any information on the potential toxicity of this compound?
A4: Limited studies suggest that this compound is safe both in vitro and in vivo. One study examined its effects on human liver cells (in vitro) and in mice (in vivo) and reported no toxicity. However, a full toxicology profile, which is essential for clinical development, requires more extensive investigation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments in a question-and-answer format.
Issue 1: Poor Solubility
Q: My this compound powder is not dissolving in aqueous buffers for my in vitro assays. What should I do?
A: This is a common issue due to this compound's low aqueous solubility. Follow these steps to troubleshoot:
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Use an Organic Co-solvent: this compound is highly soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO first.
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
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Mechanical Assistance: After dilution, use sonication or vortexing to aid dissolution.
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Check for Precipitation: After preparing the final working solution, visually inspect for any precipitation. If observed, you may need to lower the final concentration of this compound or slightly increase the percentage of co-solvent if your experimental system allows.
Issue 2: Compound Instability
Q: I suspect this compound might be degrading in my assay medium over time. How can I confirm this and improve its stability?
A: Natural products can be susceptible to degradation due to factors like pH, light, and temperature.
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Conduct a Stability Study: Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). A detailed protocol is provided in the "Experimental Protocols" section.
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Analyze Samples Over Time: Use a validated analytical method, such as UPLC-MS/MS, to quantify the concentration of this compound at different time points (e.g., 0, 2, 4, 8, 24 hours). A significant decrease in concentration indicates degradation.
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Control Environmental Factors:
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pH: Determine if degradation is pH-dependent by testing in buffers of different pH values.
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Light: Protect solutions from light by using amber vials or covering containers with foil.
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Temperature: Prepare solutions fresh and store them at appropriate temperatures (-20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
-
Formulation for In Vivo Studies: For animal studies, use a formulation designed to improve stability and solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Issue 3: Low or Variable Bioavailability
Q: My in vivo experiments are showing inconsistent results and suggest low bioavailability. What factors should I investigate?
A: Low and variable bioavailability is often linked to poor solubility and low intestinal permeability.
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Assess Permeability: Conduct an in vitro permeability assay, such as the Caco-2 model, to determine if this compound can effectively cross the intestinal epithelium. A detailed protocol is provided below. Low permeability will likely result in low oral absorption.
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Evaluate Formulation: Ensure your in vivo formulation is optimized. The vehicle (e.g., DMSO/PEG300/Tween 80) is critical for keeping the compound in solution in the gastrointestinal tract. Ensure the formulation is prepared consistently for each experiment.
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Consider Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the intestinal lumen, reducing net absorption. This can be assessed in bidirectional Caco-2 or MDCK assays.
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Metabolism: Determine if this compound is subject to significant first-pass metabolism in the gut wall or liver. In vitro metabolism studies using liver microsomes can provide insight.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific buffer.
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Preparation: Add an excess amount of this compound powder (e.g., 2 mg) to a glass vial containing a known volume of your test buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).
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Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.
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Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Sampling and Dilution: Carefully collect a specific volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (e.g., 50% acetonitrile) to a concentration within the linear range of your analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved this compound.
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Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.
Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
This assay assesses the rate of transport of this compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
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Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.
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Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Prepare the dosing solution by dissolving this compound in the transport buffer (using a small amount of DMSO if necessary, keeping the final concentration below 0.5%).
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Apical to Basolateral (A→B) Transport:
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Wash the Caco-2 monolayers with pre-warmed transport buffer.
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Add the this compound dosing solution to the apical (upper) chamber.
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Add fresh transport buffer to the basolateral (lower) chamber.
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Incubate the plate at 37°C on an orbital shaker.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
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Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
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Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
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dQ/dt = Rate of drug appearance in the receiver chamber
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A = Surface area of the membrane
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C₀ = Initial concentration in the donor chamber
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Protocol 3: Chemical Stability Assay
This protocol evaluates the degradation of this compound in a specific medium over time.
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Preparation: Prepare a solution of this compound in your test medium (e.g., Simulated Gastric Fluid, cell culture medium) at a known starting concentration.
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Incubation: Incubate the solution under the desired conditions (e.g., 37°C in a water bath).
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Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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Reaction Quenching: Immediately stop any potential degradation by adding the aliquot to a quenching solution, such as ice-cold methanol or acetonitrile, often containing an internal standard.
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Sample Processing: Centrifuge the quenched samples to precipitate any proteins or salts.
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Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of this compound.
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Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life under the tested conditions.
Visualizations: Workflows and Signaling Pathways
References
- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | COX | Parasite | Phospholipase | TargetMol [targetmol.com]
- 3. This compound | C20H22O6 | CID 188289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
Technical Support Center: Mitigating Off-Target Effects of Columbin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Columbin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
This compound is a furanolactone diterpene isolated from plant species such as Tinospora bakis. Its primary, or "on-target," effects are anti-inflammatory. These effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and nitric oxide (NO) production.[1][2]
Q2: What are the known or potential off-target effects of this compound?
Based on available research, the following off-target effects of this compound have been identified:
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Cyclooxygenase-1 (COX-1) Inhibition: While this compound is more selective for COX-2, it also inhibits COX-1, albeit at higher concentrations.[1][3] This is a common characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) and can be associated with gastrointestinal side effects.
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Acetylcholinesterase (AChE) Inhibition: this compound has been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. However, the inhibitory concentration is relatively high, suggesting this is a weaker, off-target interaction.
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Phospholipase A2 (PLA2) Inhibition: this compound has been reported to inhibit phospholipase A2, an enzyme involved in the inflammatory cascade by releasing arachidonic acid.[4]
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Kappa Opioid Receptor (KOR) Interaction: Due to structural similarities with the KOR agonist salvinorin A, this compound was evaluated for KOR activity. It was found to be a very weak ligand, with no activity observed at a concentration of 50 μM.
Q3: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
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High Concentrations: Off-target effects are often concentration-dependent. At high concentrations, this compound may interact with numerous unintended targets, leading to toxicity.
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Cell Line Sensitivity: The cytotoxic threshold for this compound can vary significantly between different cell lines. It is crucial to determine the half-maximal cytotoxic concentration (CC50) for your specific cell model.
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On-Target Mediated Toxicity: In some cell lines, the intended inhibition of pro-survival signaling pathways by this compound could lead to cell death.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed to mitigate off-target effects:
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Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential to identify this optimal concentration.
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Use of Control Compounds: Include structurally different compounds with the same on-target activity as positive controls. This can help confirm that the observed phenotype is due to the on-target effect and not a shared off-target effect.
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Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target of this compound. If the resulting phenotype mimics that of this compound treatment, it provides strong evidence for on-target activity.
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Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different endpoints of the same biological process.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
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Troubleshooting Steps:
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Verify this compound Purity and Stability: Ensure the purity of your this compound stock. Impurities could have their own biological activities. This compound, like many natural products, may be unstable over time or under certain storage conditions. Prepare fresh solutions from a solid stock for each experiment.
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Standardize Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses to treatment. Maintain consistent cell culture practices.
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Perform a Dose-Response Curve: A full dose-response curve can reveal if you are working on a very steep or shallow part of the activity curve, where small variations in concentration can lead to large changes in effect.
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Issue 2: Observed phenotype does not match the expected anti-inflammatory response.
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Troubleshooting Steps:
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Investigate Potential Off-Target Signaling: Consider the known off-target activities of this compound. For example, could AChE inhibition be playing a role in your experimental system?
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Conduct a Broader Off-Target Screen: If resources permit, consider screening this compound against a kinase panel or a broader receptor binding panel to identify novel off-target interactions that may explain the unexpected phenotype.
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Review the Literature for Cell-Specific Effects: The signaling pathways affected by this compound may be cell-type specific. Research if the on-target or off-target molecules are expressed and functional in your cell model.
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Quantitative Data Summary
| Target/Assay | Compound | IC50 / EC50 (µM) | Notes |
| On-Target | |||
| Cyclooxygenase-2 (COX-2) | This compound | 53.1 | Selective for COX-2 over COX-1. |
| Off-Target | |||
| Cyclooxygenase-1 (COX-1) | This compound | 327 | Weaker inhibition compared to COX-2. |
| Acetylcholinesterase (AChE) | This compound | ~3626 | Calculated from 1.2993 mg/mL. Suggests weak inhibition. |
| Kappa Opioid Receptor (KOR) | This compound | >50 | No activity observed at 50 µM. |
| Phospholipase A2 (PLA2) | This compound | Not Determined | Inhibition has been reported, but specific IC50 values are not readily available. |
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm. The rate of TNB formation is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound and a positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration is low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Negative Control (100% activity): AChE solution and vehicle.
-
Test Wells: AChE solution and serial dilutions of this compound.
-
Positive Control: AChE solution and serial dilutions of the known inhibitor.
-
-
Reaction:
-
Add the AChE solution to the appropriate wells and incubate with this compound or vehicle for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
-
2. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and a non-selective inhibitor (e.g., Indomethacin)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Prepare a solution of arachidonic acid and TMPD.
-
Prepare serial dilutions of this compound and the control inhibitor.
-
-
Assay Setup (in separate plates for COX-1 and COX-2):
-
Add the assay buffer, enzyme (COX-1 or COX-2), and TMPD to each well.
-
Add the serial dilutions of this compound or the control inhibitor to the respective wells.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition and calculate the IC50 values for both COX-1 and COX-2.
-
-
3. Cytotoxicity Assay (MTT Assay)
-
Principle: This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
-
-
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Troubleshooting unexpected results with this compound.
Caption: Workflow for characterizing this compound's effects.
References
- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | COX | Parasite | Phospholipase | TargetMol [targetmol.com]
Columbin Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments related to columbin drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary metabolic pathway for this compound involves oxidation by cytochrome P450 enzymes, with CYP3A4 being the major enzyme responsible for its bioactivation.[1][2] This process primarily occurs in the liver and small intestine.[3]
Q2: What is the significance of the furan ring in this compound's structure?
A2: The furan ring in this compound is a key structural feature that undergoes metabolic activation by CYP3A4. This process can form a reactive cis-butene-1,4-dial intermediate, which has been implicated in this compound-induced hepatotoxicity.[1]
Q3: What is the oral bioavailability of this compound and why is it low?
A3: The oral bioavailability of this compound in rats has been reported to be low. This is likely due to extensive first-pass metabolism in the liver and intestines, where CYP3A4 rapidly converts it to metabolites.
Q4: Are there any known drug interactions with this compound?
A4: Yes, substances that inhibit or induce CYP3A4 are likely to interact with this compound. For example, co-administration with a potent CYP3A4 inhibitor like ketoconazole can significantly decrease the metabolism of this compound, potentially reducing its hepatotoxicity.[1]
Q5: What are the potential safety concerns associated with this compound administration?
A5: The primary safety concern is dose-dependent hepatotoxicity, which is linked to the CYP3A4-mediated bioactivation of its furan ring. Monitoring liver function is crucial during pre-clinical studies.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in pharmacokinetic data between subjects. | 1. Differences in CYP3A4 expression and activity. 2. Inconsistent oral dosing administration. 3. Issues with blood sample collection and processing. | 1. Use a larger group of animals to account for biological variability. 2. Ensure consistent gavage technique and vehicle volume. 3. Standardize blood collection times and sample handling procedures. |
| Unexpectedly high levels of hepatotoxicity at low doses. | 1. Co-administration of a CYP3A4 inducer. 2. Pre-existing liver conditions in the animal model. 3. Error in dose calculation or preparation. | 1. Review all co-administered substances for potential CYP3A4 induction. 2. Perform baseline liver function tests on all animals before the study. 3. Double-check all calculations and ensure the dosing solution is homogeneous. |
| No detectable this compound in plasma after oral administration. | 1. Very rapid and extensive first-pass metabolism. 2. Poor absorption from the gastrointestinal tract. 3. Issues with the analytical method's sensitivity. | 1. Administer a CYP3A4 inhibitor (e.g., ketoconazole) to reduce metabolism. 2. Investigate different formulation strategies to enhance absorption. 3. Validate the LC-MS/MS method to ensure it has a sufficiently low limit of quantification. |
| Inconsistent results in in vitro CYP3A4 inhibition assays. | 1. Instability of this compound in the incubation medium. 2. Non-specific binding to microplate wells or proteins. 3. Incorrect concentration of microsomes or cofactors. | 1. Assess the stability of this compound under assay conditions. 2. Use low-binding plates and consider the protein concentration in the assay. 3. Verify the protein concentration of the microsomal preparation and ensure cofactors are freshly prepared. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dose | 5, 10, 20 mg/kg | 5, 10, 20 mg/kg | |
| Cmax (ng/mL) | - | 17-42 | |
| Tmax (h) | - | 0.3-0.5 | |
| t1/2 (h) | ~1 | 1-1.5 | |
| Absolute Bioavailability (%) | - | 54-81 |
Note: The data presented is for a related compound, columbianetin, as detailed pharmacokinetic data for this compound was not available in the cited literature. Researchers should perform their own pharmacokinetic studies for this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
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Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add this compound to the mixture (final concentration, e.g., 1 µM).
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Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
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Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats
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Oral gavage needles
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Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Fast rats overnight prior to dosing.
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of the this compound suspension to each rat via oral gavage.
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Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 3: Assessment of this compound-Induced Hepatotoxicity in Mice
Objective: To evaluate the potential hepatotoxicity of this compound in mice.
Materials:
-
This compound
-
Vehicle for administration
-
BALB/c mice
-
Blood collection supplies
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits
-
Formalin for tissue fixation
-
Histology supplies (paraffin, microtome, H&E stain)
Procedure:
-
Administer this compound orally to mice at various dose levels for a specified period (e.g., 7 days). Include a vehicle control group.
-
At the end of the treatment period, collect blood samples for serum chemistry analysis.
-
Euthanize the mice and perform a necropsy.
-
Collect the liver and fix a portion in 10% neutral buffered formalin.
-
Measure serum ALT and AST levels using commercial assay kits.
-
Process the fixed liver tissue for histopathological examination.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the liver sections under a microscope for signs of cellular damage, such as necrosis, inflammation, and steatosis.
-
Correlate the serum chemistry findings with the histopathological observations to assess the degree of hepatotoxicity.
Visualizations
References
- 1. Cytochrome P450 Enzyme-Mediated Bioactivation as an Underlying Mechanism of this compound-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Columbin Extraction
Welcome to the technical support center for Columbin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional methods for extracting this compound?
A1: Traditional methods for this compound extraction from plant materials, such as Tinospora cordifolia, primarily involve solvent extraction. The most frequently cited methods are:
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Maceration: Soaking the dried and powdered plant material in a solvent for an extended period with occasional agitation.
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Soxhlet Extraction: Continuous extraction with a solvent in a specialized apparatus, which can be more efficient than simple maceration.[1]
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Reflux Extraction: Boiling the plant material with a solvent and condensing the vapors back into the mixture, often leading to higher extraction efficiency due to the elevated temperature.[2]
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical for maximizing this compound yield. Based on available literature, polar solvents are generally effective. Methanol has been successfully used to extract this compound from the stem bark of Tinospora cordifolia.[3] A mixture of water and ethanol (1:1, v/v) has also been employed for reflux extraction.[2] The selection of the optimal solvent often depends on the subsequent purification steps.
Q3: What are the key factors that influence the yield of this compound extraction?
A3: Several factors can significantly impact the efficiency of this compound extraction. Optimizing these parameters is crucial for maximizing your yield.
| Factor | Description | Potential Impact on Yield |
| Solvent Type | The polarity and selectivity of the solvent determine its ability to dissolve this compound. | A mismatch in polarity can lead to poor extraction efficiency. |
| Temperature | Higher temperatures can increase the solubility and diffusion rate of this compound. | Excessive heat can lead to the degradation of thermolabile compounds.[4] |
| Extraction Time | Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound. | Inadequate time will result in incomplete extraction, while prolonged times may not significantly increase yield and risk degradation. |
| Particle Size | Grinding the plant material increases the surface area available for solvent contact. | Smaller particle sizes generally lead to higher extraction efficiency. |
| Solid-to-Solvent Ratio | The ratio of plant material to the volume of solvent. | A higher solvent volume can enhance extraction but may lead to dilution and increased processing time for solvent removal. |
| pH of the Medium | The pH can influence the stability and solubility of the target compound. | Suboptimal pH can lead to degradation or reduced solubility of this compound. |
Q4: Are there advanced extraction techniques that can improve this compound yield?
A4: Yes, modern extraction techniques can offer higher yields, reduced extraction times, and lower solvent consumption compared to conventional methods. While specific studies on this compound are limited, techniques proven effective for other bioactive compounds from plant matrices include:
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Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, accelerating the extraction process.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the quantification of this compound in plant extracts. This technique allows for the separation of this compound from other components in the extract and its quantification by densitometric analysis. For more sensitive and specific quantification, especially in biological matrices, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inappropriate Solvent: The solvent may not be optimal for dissolving this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). |
| Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the majority of the compound. | Optimize extraction time and temperature. For reflux and Soxhlet, ensure an adequate number of cycles. For maceration, increase the duration or introduce agitation. | |
| Inadequate Particle Size: Large particle size of the plant material limits solvent penetration. | Grind the plant material to a fine powder to increase the surface area. | |
| Degradation of this compound: this compound may be sensitive to heat, light, or pH. | Conduct extractions under controlled temperature and protected from light. Investigate the effect of pH on stability and adjust accordingly. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Use a more selective solvent or perform sequential extractions with solvents of different polarities to fractionate the extract. |
| Complex Plant Matrix: The raw material naturally contains numerous other compounds. | Employ downstream purification techniques such as column chromatography or preparative HPLC to isolate this compound. | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. | Use plant material from a consistent and reliable source. Standardize the collection and preparation protocol. |
| Inconsistent Extraction Parameters: Variations in temperature, time, or solvent ratio between experiments. | Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Experimental Protocols
Protocol 1: Methanol Extraction and Partitioning of this compound from Tinospora cordifolia
This protocol is adapted from a study on the isolation of this compound for molecular docking analysis.
-
Preparation of Plant Material:
-
Oven-dry the stem bark of Tinospora cordifolia at 40°C.
-
Grind the dried material into a fine powder.
-
-
Methanol Extraction:
-
Extract the powdered stem bark with methanol. The specific ratio of plant material to solvent and the duration of extraction should be optimized.
-
Filter the extract to remove solid plant material.
-
-
Solvent Partitioning:
-
Concentrate the methanol extract under reduced pressure.
-
Sequentially partition the concentrated extract with hexane, dichloromethane, and ethyl acetate to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with 100% dichloromethane to isolate crystals of this compound.
-
Protocol 2: Reflux Extraction of this compound from Tinospora cordifolia
This protocol is based on a method used for the quantification of various compounds, including this compound, in Tinospora cordifolia stems.
-
Preparation of Plant Material:
-
Dry and powder the stems of Tinospora cordifolia.
-
-
Reflux Extraction:
-
Place 1 kg of the powdered stem material in a suitable flask.
-
Add 4 L of a water-ethanol mixture (1:1, v/v).
-
Heat the mixture to 60 ± 5°C and reflux with stirring for 3 hours.
-
Collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Dry the combined filtrate under vacuum to obtain a powdered extract.
-
Signaling Pathways
This compound's therapeutic potential is linked to its interaction with various cellular signaling pathways. While direct research on this compound is ongoing, studies on structurally similar compounds like Columbianadin suggest potential mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is often implicated in cancer. Columbianadin, a compound with structural similarities to this compound, has been shown to inhibit the PI3K/Akt signaling pathway in glioblastoma cells.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Calebin A, another natural compound, has been shown to suppress the NF-κB signaling pathway. Given this compound's reported anti-inflammatory properties, it may also modulate this pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Optimizing this compound Extraction
The following diagram outlines a logical workflow for developing an optimized extraction protocol for this compound.
Caption: A systematic workflow for optimizing the extraction of this compound.
References
- 1. jetir.org [jetir.org]
- 2. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and this compound with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Heat and light stability of natural yellow colourants in model beverage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Columbin Degradation Pathways and Byproducts: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation pathways and byproducts of Columbin. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways of this compound?
A1: The primary established degradation pathway for this compound involves metabolic activation by Cytochrome P450 (CYP) enzymes. This process transforms the furan ring of this compound into a highly reactive cis-enedial intermediate. This electrophilic metabolite can then covalently bind to cellular nucleophiles, such as lysine and cysteine residues on proteins, forming pyrroline or pyrrole derivatives. This protein adduction is a significant aspect of this compound's degradation and potential toxicity.[1][2] While this initial activation is known, the complete downstream metabolic cascade into smaller, excretable molecules is not yet fully elucidated.
Q2: What are the identified byproducts of this compound degradation?
A2: The most definitively identified byproducts of this compound degradation are protein adducts. Specifically, the reactive cis-enedial intermediate has been shown to react with lysine and cysteine residues on proteins.[1][2] The formation of small-molecule byproducts resulting from the further breakdown of the this compound structure has not been extensively reported in the literature. However, based on the chemistry of furan ring oxidation, it is plausible that the cis-enedial intermediate could undergo further reactions to form various oxidized and rearranged products.[1]
Q3: Is this compound metabolized by Phase I and Phase II enzymes?
A3: There is conflicting evidence regarding the extent of this compound's metabolism by classical Phase I (e.g., CYP450) and Phase II (e.g., UGT) enzymes. Some research suggests that this compound is not extensively metabolized by these pathways in rat liver microsomes. However, the formation of the reactive cis-enedial intermediate is indicative of CYP-mediated oxidation. This discrepancy may be due to differences in experimental systems (e.g., species, in vitro model) and suggests that while direct, extensive metabolism may be limited, specific CYP isoforms are likely involved in the initial activation. Further research is needed to clarify the full scope of enzymatic involvement.
Q4: What is the oral bioavailability of this compound?
A4: Studies in rats have shown that this compound has low oral bioavailability, estimated at only 3.18%. This suggests that this compound is either poorly absorbed from the gastrointestinal tract or undergoes extensive first-pass metabolism in the liver.
Troubleshooting Guides
Guide 1: Inconsistent or No Degradation of this compound Observed in In Vitro Assays
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate in vitro system | If using liver microsomes, consider switching to S9 fractions or primary hepatocytes. | Microsomes primarily contain Phase I enzymes. If other enzymes (e.g., esterases in the cytosol) are involved in this compound degradation, they will be absent. S9 fractions contain both microsomal and cytosolic enzymes, while hepatocytes provide a more complete metabolic picture, including both Phase I and II enzymes and cellular cofactors. |
| Cofactor deficiency | Ensure the incubation mixture is supplemented with the appropriate cofactors. For CYP-mediated metabolism, NADPH is essential. | The enzymatic activity of many drug-metabolizing enzymes is dependent on the presence of specific cofactors. Without them, metabolic reactions will not proceed. |
| Low enzyme activity | Use a fresh batch of microsomes, S9 fraction, or hepatocytes. Include a positive control compound known to be metabolized by the expected pathway to verify enzyme activity. | The metabolic capacity of in vitro systems can decline with improper storage or handling. A positive control will help differentiate between a problem with the experimental setup and the inherent stability of this compound. |
| This compound concentration too high (substrate inhibition) | Perform a concentration-response experiment to determine the optimal this compound concentration. | At high concentrations, some compounds can inhibit the enzymes that metabolize them, leading to an underestimation of degradation. |
| Non-enzymatic degradation | Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes) to assess non-enzymatic degradation. | This compound, as a furanolactone, may be susceptible to hydrolysis, especially at non-physiological pH or elevated temperatures. It is crucial to distinguish between enzymatic and non-enzymatic degradation. |
Guide 2: Difficulty in Detecting and Identifying this compound Metabolites
| Potential Cause | Troubleshooting Action | Rationale |
| Low abundance of metabolites | Concentrate the sample after incubation. Increase the initial concentration of this compound or the amount of enzyme source. Increase the incubation time. | This compound may be metabolized at a slow rate, leading to low concentrations of byproducts that are below the limit of detection of the analytical method. |
| Reactive and unstable metabolites | Use trapping agents in the incubation mixture to form stable adducts with reactive metabolites. For the expected cis-enedial intermediate, trapping agents like semicarbazide can be effective. | Highly reactive metabolites, such as aldehydes and enedials, have very short half-lives and are difficult to detect directly. Trapping agents form stable conjugates that can be readily analyzed by LC-MS/MS. |
| Inappropriate analytical method | Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite identification to obtain accurate mass measurements. Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra of potential metabolites. | Accurate mass data is crucial for determining the elemental composition of unknown metabolites. MS/MS fragmentation patterns provide structural information for identification. |
| Protein adduction | To identify protein adducts, perform a bottom-up proteomics workflow. This involves digesting the protein fraction of the incubation mixture with trypsin and analyzing the resulting peptides by LC-MS/MS to find modified peptides. | The primary metabolites of this compound may be covalently bound to proteins and therefore not detectable as small molecules in the supernatant. |
Quantitative Data
Due to the limited publicly available quantitative kinetic data specifically for this compound degradation, the following table presents data for the degradation of andrographolide, another diterpenoid lactone, to provide a representative example of the types of data that can be generated in such studies. These values are for illustrative purposes and are not directly applicable to this compound.
Table 1: pH-Dependent Degradation Kinetics of Andrographolide at Various Temperatures
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Shelf-life (t₉₀) (days) |
| 2.0 | 50 | 6.5 x 10⁻⁵ | 10663.8 | 1618.3 |
| 6.0 | 50 | 2.5 x 10⁻³ | 277.3 | 42.1 |
| 8.0 | 50 | 9.9 x 10⁻² | 7.0 | 1.1 |
| 2.0 | 70 | 2.1 x 10⁻⁴ | 3300.7 | 500.9 |
| 6.0 | 70 | 9.1 x 10⁻³ | 76.2 | 11.6 |
| 8.0 | 70 | 3.2 x 10⁻¹ | 2.2 | 0.3 |
| 2.0 | 85 | 5.8 x 10⁻⁴ | 1195.1 | 181.4 |
| 6.0 | 85 | 2.9 x 10⁻² | 23.9 | 3.6 |
| 8.0 | 85 | 8.9 x 10⁻¹ | 0.8 | 0.1 |
Data adapted from studies on andrographolide degradation to illustrate kinetic analysis.
Experimental Protocols
Protocol 1: In Vitro this compound Stability Assay using Human Liver S9 Fraction
Objective: To determine the metabolic stability of this compound in the presence of a broad range of Phase I and Phase II metabolic enzymes.
Materials:
-
This compound
-
Human Liver S9 Fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound not found in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Thaw the Human Liver S9 fraction on ice. Dilute the S9 fraction to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.
-
Prepare the cofactor mix. For a comprehensive screen, include the NADPH regenerating system, UDPGA, and PAPS at their recommended concentrations.
-
In a 96-well plate, add the diluted S9 fraction.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the remaining this compound concentration at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
Objective: To accurately quantify the concentration of this compound in biological matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Waters UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve good separation of this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: To be determined by direct infusion of a this compound standard.
-
MRM Transition for Internal Standard: To be determined by direct infusion of the IS.
-
Optimize cone voltage and collision energy for maximum signal intensity.
Sample Preparation:
-
To 50 µL of plasma or S9 supernatant, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-2500 nM).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of this compound.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in the matrix under various storage conditions.
Visualizations
References
Technical Support Center: Optimizing Dosage for In Vivo Columbin Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Columbin for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Dosing and Administration
Q1: What is a recommended starting dose for in vivo anti-inflammatory studies with this compound?
A1: Based on studies using a carrageenan-induced paw edema model in rats, a range of intraperitoneal (i.p.) doses from 30 mg/kg to 700 mg/kg has been investigated. A common starting point for efficacy studies is in the mid-range of this spectrum, with adjustments based on the specific animal model and experimental goals. For pharmacokinetic studies in rats, an oral gavage dose of 50 mg/kg has been used.
Q2: What is the most common route of administration for this compound in in vivo studies?
A2: Intraperitoneal (i.p.) injection is a frequently reported method for administering this compound in anti-inflammatory models. However, oral gavage has also been used for pharmacokinetic analysis. The choice of administration route will significantly impact the bioavailability and subsequent effective dose of this compound.
Q3: My orally administered this compound is showing low efficacy. What could be the reason?
A3: this compound has demonstrated poor oral bioavailability. This means that a significant portion of the compound may not be absorbed into the bloodstream when administered orally. Consider the following troubleshooting steps:
-
Switch to Intraperitoneal Administration: I.p. administration bypasses first-pass metabolism in the liver, which can significantly increase the amount of active compound reaching the target tissues.
-
Formulation Optimization: For oral administration, consider formulating this compound with absorption enhancers or in a lipid-based delivery system to improve its solubility and uptake from the gastrointestinal tract.
-
Dose Adjustment: If oral administration is necessary, a higher dose may be required to achieve the desired therapeutic effect compared to parenteral routes.
Q4: Are there any reported in vivo dosages for neuroprotective or antitumor studies with this compound?
A4: Currently, there is a limited amount of publicly available data on specific in vivo dosages of this compound for neuroprotective or antitumor applications. The primary focus of published in vivo research has been on its anti-inflammatory effects. Researchers interested in these areas may need to conduct initial dose-finding studies, starting with lower doses and carefully monitoring for both efficacy and any signs of toxicity.
Q5: How should I prepare this compound for in vivo administration?
A5: The solubility of this compound should be considered when preparing formulations. For intraperitoneal injections, this compound can be suspended in a vehicle such as distilled water. For oral gavage, it can be suspended in a suitable vehicle like a 0.5% carboxymethylcellulose (CMC) solution. It is crucial to ensure a homogenous suspension to guarantee consistent dosing.
Anti-Inflammatory Studies
Q6: I am not observing a significant anti-inflammatory effect in my carrageenan-induced paw edema model. What are some potential issues?
A6: Several factors could contribute to a lack of efficacy. Consider the following:
-
Timing of Administration: Ensure that this compound is administered prior to the induction of inflammation. In the carrageenan model, administration 30 minutes before carrageenan injection has been shown to be effective.[1]
-
Dosage: The dose of this compound may be insufficient. Refer to the dosage table below and consider performing a dose-response study to determine the optimal concentration for your model.
-
Carrageenan Injection Technique: Improper injection of carrageenan can lead to variable inflammation. Ensure a consistent volume and injection site in the subplantar region of the paw.
-
Measurement Timing: The peak inflammatory response in the carrageenan model typically occurs between 3 to 5 hours. Ensure that you are measuring paw edema at appropriate time points.
Quantitative Data Summary
The following tables summarize the available quantitative data for in vivo this compound studies.
Table 1: In Vivo Anti-Inflammatory Dosage of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat (Carrageenan-induced paw edema) | Intraperitoneal (i.p.) | 30 - 700 mg/kg | Inhibition of paw edema | [1] |
| Rat | Oral (p.o.) | 50 mg/kg | Used for pharmacokinetic studies |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol provides a detailed methodology for assessing the anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., distilled water or 0.5% CMC)
-
Pletysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (180-220g)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, positive control, and this compound treatment groups). A minimum of 6 animals per group is recommended.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (dissolved/suspended in the chosen vehicle) via intraperitoneal injection 30 minutes before the carrageenan injection. The vehicle is administered to the control group.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. It does not appear to suppress the translocation of NF-κB.
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Study
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of this compound in an animal model.
Caption: In vivo anti-inflammatory experimental workflow.
References
Validation & Comparative
A Comparative Analysis of Columbin and Other Selective COX-2 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanism of action, and experimental evaluation of Columbin versus established selective COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib.
This guide provides a comprehensive comparison of the naturally derived diterpenoid furanolactone, this compound, with well-established synthetic selective cyclooxygenase-2 (COX-2) inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the quantitative performance data, experimental methodologies, and underlying signaling pathways.
Performance Comparison of COX-2 Inhibitors
The selective inhibition of the COX-2 enzyme is a critical therapeutic strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The following table summarizes the in vitro inhibitory potency of this compound, Celecoxib, Rofecoxib, and Etoricoxib against COX-1 and COX-2 enzymes. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Method |
| This compound | 327[1] | 53.1[1] | 6.2 | COX catalyzed prostaglandin biosynthesis assay[1] |
| Celecoxib | >100 | 0.04[2] | >2500 | Recombinant human enzyme assay[2] |
| 15 | 0.8 | 18.8 | Human whole blood assay | |
| Rofecoxib | 18.8 | 0.53 | 35.5 | Human whole blood assay |
| >100 | 0.018 | >5555 | Recombinant human enzyme assay | |
| Etoricoxib | 116 | 1.1 | 106 | Human whole blood assay |
| 162 | 0.47 | 344 | Human whole blood assay |
Note: A higher selectivity ratio indicates a greater selectivity for COX-2 over COX-1. The data presented are sourced from multiple publications, and the specific assay conditions within those studies may differ.
Mechanism of Action: The COX-2 Signaling Pathway
Selective COX-2 inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the COX-2 signaling pathway and the point of intervention for selective inhibitors.
Caption: The COX-2 signaling pathway and inhibition by selective inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol Details:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Reagent Preparation: All reagents, including the test compound, are prepared in a suitable buffer (e.g., Tris-HCl). The substrate, arachidonic acid, is typically dissolved in ethanol.
-
Assay Procedure:
-
The reaction is typically carried out in a 96-well plate.
-
The enzyme, buffer, and any necessary co-factors (e.g., hematin) are added to each well.
-
Serial dilutions of the test compound or a vehicle control are then added to the wells.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes at 37°C) and then stopped, often by the addition of a strong acid.
-
-
Detection: The amount of prostaglandin produced is quantified using methods such as Enzyme Immunoassay (EIA) or by detecting a fluorescent or colorimetric product of the peroxidase activity of the COX enzyme.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory efficacy of a compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animals: Typically, male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping: Animals are randomly assigned to different groups: a control group (receiving only the vehicle), a positive control group (receiving a standard anti-inflammatory drug like Indomethacin), and one or more test groups (receiving different doses of the compound being evaluated, such as this compound).
-
Procedure:
-
The initial volume of the hind paw of each animal is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered, typically orally or intraperitoneally, about 30-60 minutes before the induction of inflammation.
-
A 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
The paw volume is measured again at specific time points after the carrageenan injection (e.g., every hour for up to 5 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema in the treated groups is then calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
This compound demonstrates selective inhibitory activity against the COX-2 enzyme, although its in vitro potency appears to be lower than that of the established synthetic inhibitors Celecoxib, Rofecoxib, and Etoricoxib based on the available data. However, the selectivity of this compound for COX-2 over COX-1 suggests a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects. Further research, particularly head-to-head comparative studies using standardized assay methodologies like the human whole blood assay, is warranted to fully elucidate the therapeutic potential of this compound as a selective COX-2 inhibitor. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
Columbin vs. Traditional NSAIDs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Columbin, a natural furanoditerpenoid, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail their mechanisms of action, comparative quantitative efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers in inflammation and drug discovery.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs and this compound exert their anti-inflammatory effects through distinct, yet overlapping, mechanisms.
Traditional NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[1] The non-selective inhibition of both isoforms by many traditional NSAIDs can lead to gastrointestinal side effects.[1]
This compound , on the other hand, demonstrates a more targeted approach. While it also inhibits COX enzymes, it shows a degree of selectivity for COX-2.[2] Furthermore, emerging evidence suggests that this compound and its related compounds may also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory activity of this compound and various traditional NSAIDs.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 327 | 53.1 | 6.16 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
| Celecoxib | 30 | 0.05 | 600 |
| Indomethacin | 0.42 | 2.75 | 0.15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Edema Inhibition (%) |
| This compound | 300 | Comparable to Aspirin |
| This compound | 700 | Comparable to Aspirin |
| Aspirin | 100 | Standard Reference |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are utilized.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the respective COX enzyme.
-
Incubation: The test compound (e.g., this compound, NSAIDs) at various concentrations is pre-incubated with the enzyme mixture.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated and reported as the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., Aspirin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To assess the effect of a test compound on the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitrite Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: A decrease in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by traditional NSAIDs and this compound.
References
A Comparative Guide to the Anti-Cancer Effects of Palmatine and Columbamine: A Hypothesis for Synergistic Combination Therapy
Disclaimer: This guide addresses the potential synergistic effects of Palmatine and Columbamine. Initial research requests for "Columbin" did not yield sufficient data on its specific anti-cancer mechanisms. However, significant research exists for "Columbamine," a structurally related isoquinoline alkaloid. This document therefore provides a comparative analysis of Palmatine and Columbamine, proposing a hypothesis for their synergistic action based on their distinct molecular mechanisms.
The development of effective combination therapies is a cornerstone of modern oncology. By targeting multiple oncogenic pathways simultaneously, researchers aim to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This guide explores the individual anti-cancer properties of two natural alkaloids, Palmatine and Columbamine, and posits a scientific basis for their potential synergistic use in cancer treatment.
Individual Compound Efficacy: A Comparative Overview
Palmatine and Columbamine have both demonstrated anti-cancer properties across a range of cancer cell lines. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is summarized below. Lower IC50 values indicate greater potency.
Table 1: Comparative Cytotoxicity (IC50) of Palmatine and its Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Palmatine | MCF-7 | Breast Cancer | ~25 |
| Palmatine | T47D | Breast Cancer | 5.126 - 5.805 µg/mL |
| Palmatine | ZR-75-1 | Breast Cancer | 5.126 - 5.805 µg/mL |
| 13-n-Octyl Palmatine | SMMC7721 | Hepatocellular Carcinoma | 0.02 ± 0.01 |
| 13-n-Octyl Palmatine | 7701QGY | Hepatocellular Carcinoma | 0.81 ± 0.11 |
| 13-n-Octyl Palmatine | HepG2 | Hepatocellular Carcinoma | 1.12 ± 0.15 |
Data sourced from multiple studies, which may use different experimental conditions.[1][2]
Mechanisms of Action: Targeting Distinct Oncogenic Pathways
The potential for synergy between Palmatine and Columbamine stems from their distinct mechanisms of action. Each compound inhibits a different critical signaling pathway known to drive cancer progression.
Palmatine: Inhibition of the PI3K/Akt/mTOR Pathway
Palmatine exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell proliferation, growth, and survival and is frequently hyperactivated in many cancers.[3][4] By inhibiting this cascade, Palmatine can suppress tumor growth and induce apoptosis.
Columbamine: Inhibition of the Wnt/β-catenin Pathway
Columbamine has been shown to suppress colon cancer proliferation and malignization by abolishing the Wnt/β-catenin signaling pathway.[5] This pathway plays a crucial role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of colorectal cancer and other malignancies. Columbamine's inhibitory action on this pathway leads to decreased cancer cell growth, migration, and invasion, while promoting apoptosis.
Hypothesis for Synergy: A Dual-Pathway Blockade
The distinct mechanisms of Palmatine and Columbamine provide a strong rationale for their combined use. By simultaneously inhibiting both the PI3K/Akt/mTOR and Wnt/β-catenin pathways, a combination of these two compounds could create a powerful synergistic anti-cancer effect. This dual blockade could lead to a more profound and sustained inhibition of tumor growth, proliferation, and survival than either agent could achieve alone.
Experimental Protocols
To validate the hypothesized synergy, a series of well-established in vitro and in vivo experiments are required.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic effects of the compounds, both individually and in combination.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Palmatine, Columbamine, and their combinations for 24, 48, and 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from dose-response curves.
Synergy Analysis (Combination Index)
The Chou-Talalay method is used to quantitatively determine if the interaction between Palmatine and Columbamine is synergistic, additive, or antagonistic.
-
Experimental Design: Cells are treated with the drugs at a constant ratio based on their individual IC50 values.
-
Data Analysis: The software Compusyn is used to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis of Signaling Pathways
This technique is used to measure the levels of key proteins in the PI3K/Akt and Wnt/β-catenin pathways to confirm that the drugs are hitting their targets.
-
Protein Extraction: Cells are treated with the compounds for a specified time, then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key pathway proteins (e.g., p-Akt, Akt, β-catenin, c-Myc) followed by HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Proposed Experimental Workflow
A logical workflow is essential to systematically evaluate the potential of this combination therapy.
References
- 1. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Columbin and Jatrorrhizine for Drug Development Professionals
An objective guide to the pharmacological, biochemical, and mechanistic properties of Columbin and Jatrorrhizine, presenting key data to inform research and development decisions.
This guide provides a detailed comparative analysis of two natural bioactive compounds, this compound and Jatrorrhizine. Both compounds have garnered interest for their diverse pharmacological activities. This document synthesizes experimental data on their anti-inflammatory and anti-cancer properties, outlines their mechanisms of action, and provides detailed experimental protocols for key assays cited. All quantitative data is presented in standardized tables for clear comparison, and crucial signaling pathways and workflows are visualized to facilitate understanding.
General Compound Characteristics
This compound and Jatrorrhizine originate from different chemical classes and plant sources, which dictates their distinct physicochemical and pharmacological profiles. Jatrorrhizine is an isoquinoline alkaloid primarily isolated from medicinal plants like Coptis chinensis and Phellodendron amurense.[1][2] this compound is a diterpenoid furanolactone, notably found in species such as Tinospora bakis and Calumbae radix.[3][4]
| Feature | This compound | Jatrorrhizine |
| Chemical Class | Diterpenoid Furanolactone | Isoquinoline Alkaloid (Protoberberine type) |
| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₀NO₄ |
| Primary Sources | Tinospora bakis, Calumbae radix, Tinospora cordifolia[3] | Coptis chinensis, Berberis species, Phellodendron species |
| Key Bioactivities | Anti-inflammatory, Anti-trypanosomal, Anti-angiogenic | Anti-cancer, Anti-inflammatory, Anti-diabetic, Antimicrobial |
| Bioavailability (Rat) | Poor (2.8% p.o., 14% i.p.) | Poor, P-glycoprotein (P-gp) substrate |
Comparative Anti-Inflammatory Activity
Both compounds exhibit significant anti-inflammatory effects, but through different primary mechanisms. This compound acts as a selective COX-2 inhibitor, whereas Jatrorrhizine's effects are mediated primarily through the suppression of the NF-κB and MAPK signaling pathways.
Quantitative Anti-Inflammatory Data
| Parameter | This compound | Jatrorrhizine |
| Mechanism | Selective COX-2 Inhibition | Inhibition of NF-κB, MAPKs (ERK, p38), and NLRP3 Inflammasome |
| COX-1 Inhibition | EC₅₀ = 327 µM | Not reported as a primary mechanism |
| COX-2 Inhibition | EC₅₀ = 53.1 µM | 29% inhibition (protein expression) at 100 µg/mL in LPS-stimulated RAW264.7 cells |
| iNOS Inhibition | Inhibits LPS/IFN-γ-induced NO production | 45% inhibition (protein expression) at 100 µg/mL in LPS-stimulated RAW264.7 cells |
| NF-κB Activity | Does not inhibit NF-κB translocation | Suppresses TNFα-stimulated activation |
Visualizing the Mechanisms of Action
The distinct anti-inflammatory pathways of this compound and Jatrorrhizine are illustrated below.
Figure 1. Contrasting anti-inflammatory pathways of this compound (left) and Jatrorrhizine (right).
Comparative Anti-Cancer Activity
Both compounds have demonstrated anti-cancer properties, though research into Jatrorrhizine's effects is more extensive. Jatrorrhizine inhibits proliferation and metastasis in various cancer types, including colorectal cancer, by modulating key signaling pathways like Wnt/β-catenin. This compound has also been shown to inhibit cancer cell proliferation and induce apoptosis, with some evidence for anti-angiogenic activity.
Quantitative Anti-Cancer Data (In Vitro)
| Cancer Type | Cell Line | Compound | Parameter | Value |
| Colorectal Cancer | HCT-116 | Jatrorrhizine | IC₅₀ (72h) | 6.75 ± 0.29 µM |
| Colorectal Cancer | HT-29 | Jatrorrhizine | IC₅₀ (72h) | 5.29 ± 0.13 µM |
| Colorectal Cancer | SW480 | Jatrorrhizine | Cytotoxicity | Dose-dependent inhibition at 12.5-75 µM |
| Colon Cancer | HCT116, LoVo | Columbamine* | Proliferation | Significant inhibition |
*Note: Data for this compound's direct IC₅₀ on these specific cell lines was not available in the searched literature. Data for a related protoberberine alkaloid, Columbamine, is shown for context but is not a direct comparison.
Visualizing Anti-Cancer Mechanisms
Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in colorectal cancer development.
References
- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Columbin with Other Furanolactones in Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the biological activities of Columbin, a furanolactone diterpenoid, with other notable furanolactones such as Andrographolide, Carnosic Acid, and Clerodin. The information is curated from various experimental studies to offer a comprehensive overview of their anti-inflammatory and anticancer properties.
Comparative Analysis of Biological Activities
While direct head-to-head studies under identical experimental conditions are limited, this section summarizes the available quantitative data from various sources to provide a comparative perspective on the efficacy of these furanolactones.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects. One study reported its ability to inhibit cyclooxygenase (COX) enzymes, with a 63.7% inhibition of COX-1 and 18.8% inhibition of COX-2 at a concentration of 100μM[1].
Andrographolide, another prominent furanolactone, has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators with IC50 values of 8.8 µM for PGE2, and it also demonstrates potent inhibition of iNOS and TNF-α[2][3]. The anti-inflammatory actions of Andrographolide are largely attributed to its ability to down-regulate the NF-κB signaling pathway[4][5].
Sclareol, a diterpene alcohol, has also been shown to inhibit the production of iNOS and COX-2 proteins, with its effects being comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin at a dose of 10 mg/kg in an in vivo model.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Result | Concentration/Dose | Reference |
| This compound | COX-1 Inhibition | 63.7 ± 6.4% | 100 µM | |
| COX-2 Inhibition | 18.8 ± 1.5% | 100 µM | ||
| Andrographolide | PGE2 Inhibition | IC50: 8.8 µM | - | |
| NF-κB Downregulation | Potent | - | ||
| Sclareol | iNOS and COX-2 Inhibition | Comparable to Indomethacin | 10 mg/kg (in vivo) |
Anticancer Activity
The cytotoxic effects of these furanolactones against various cancer cell lines have been a subject of significant research.
Clerodin has been shown to be a potent cytotoxic agent against the MCF-7 human breast carcinoma cell line, with an IC50 value of 30.88 ± 2.06 μg/mL. Its anticancer mechanism involves the production of intracellular reactive oxygen species (ROS).
Carnosic acid has demonstrated significant antiproliferative effects in several cancer cell lines. For instance, in Caco-2, HT29, and LoVo colorectal cancer cell lines, the IC50 values were 92.1 ± 6.4 µM, 48.5 ± 8.2 µM, and 26.4 ± 2.7 µM, respectively. Its mechanism of action includes the induction of apoptosis and inhibition of the Akt/mTOR signaling pathway.
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Reference |
| Clerodin | MCF-7 (Breast Carcinoma) | 30.88 ± 2.06 µg/mL | |
| Carnosic Acid | Caco-2 (Colorectal Cancer) | 92.1 ± 6.4 µM | |
| HT29 (Colorectal Cancer) | 48.5 ± 8.2 µM | ||
| LoVo (Colorectal Cancer) | 26.4 ± 2.7 µM |
Signaling Pathways and Mechanisms of Action
The biological activities of these furanolactones are mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, IKK phosphorylates IκBα, leading to its degradation. This allows the p50/p65 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes. Andrographolide is known to inhibit this pathway.
Apoptosis Induction by Carnosic Acid
Carnosic acid exerts its anticancer effects in part by inducing apoptosis. It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, which leads to the activation of caspases and subsequent cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furanolactone dissolved in a suitable solvent (e.g., DMSO) and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at a specific dose.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and various concentrations of the test compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the peroxidase activity by monitoring the oxidation of a chromogenic substrate at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
NF-κB Activation Assay (Translocation)
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) on coverslips and pre-treat with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Immunofluorescence Staining: Fix the cells, permeabilize them, and then incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
References
- 1. Toward Understanding the Anticancer Activity of the Phytocompounds from Eugenia uniflora Using Molecular Docking, in silico Toxicity and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 5. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Columbin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Columbin, a diterpenoid furanolactone with notable biological activities. The accurate and precise measurement of this compound in various biological matrices is critical for pharmacokinetic studies, metabolism research, and overall drug development. This document outlines detailed experimental protocols and presents a comparative summary of validation parameters for two prominent liquid chromatography-mass spectrometry (LC-MS) based methods, offering a foundation for method selection and cross-validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method is paramount for generating reliable data. Below is a summary of two validated methods for the quantification of this compound in biological samples.
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC/MS/MS |
| Instrumentation | Waters UPLC BEH C18 column, API 5500 Qtrap mass spectrometer | Luna reversed-phase C18 analytical column, SB-C18 guard column |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Methanol and water containing 25 mmoL/L NH4Ac (80:20, v/v) |
| Linearity Range | 1.22–2,500 nM[1][2] | 5–5000 ng/mL (approximately 13.9 - 13900 nM)[3] |
| Lower Limit of Quantification (LLOQ) | 1.22 nM[1] | 5 ng/mL (approximately 13.9 nM)[1] |
| Sample Volume | 50 µL of blood | 100 µL of rat plasma |
| Extraction Solvent | Acetonitrile | Methyl tert-butyl ether (MTBE) |
| Intra-day & Inter-day Variance | < 15% | Not explicitly stated |
| Accuracy | 85–115% | Not explicitly stated |
| Analysis Time | < 3.0 min | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods.
Method 1: UPLC-MS/MS
This method was developed for the quantification of this compound in various biological matrices, including blood.
Sample Preparation:
-
To 50 µL of blood sample, add 50 µL of 50% acetonitrile.
-
Add 160 µL of the internal standard (I.S.) in acetonitrile and vortex for 1 minute.
-
Centrifuge the mixture at 20,000 × g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 50% acetonitrile.
-
Centrifuge again at 20,000 × g for 15 minutes before injection into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: Waters UPLC BEH C18
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 45 °C
Mass Spectrometry Conditions:
-
Instrument: API 5500 Qtrap mass spectrometer
-
Scan Mode: Positive ion mode using multiple reaction monitoring (MRM).
Method 2: LC/MS/MS
This method was established for pharmacokinetic studies of this compound in rats.
Sample Preparation:
-
Extract this compound from 100 µL of rat plasma using methyl tert-butyl ether.
-
Evaporate the solvent.
-
Reconstitute the residue in 100 µL of methanol prior to analysis.
Chromatographic Conditions:
-
Column: Luna reversed-phase C18 analytical column (5 µm, 100 x 2.0 mm) with an SB-C18 guard column (5 µm, 20 x 4.0 mm).
-
Mobile Phase: A mixture of methanol and water containing 25 mmoL/L NH4Ac (80:20, v/v).
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure data consistency and reliability when different methods are used within or between laboratories. The following diagram illustrates a logical workflow for the cross-validation process.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of this compound in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of this compound in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative LC/MS/MS method and pharmacokinetic studies of this compound, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Columbin and Other Prominent Natural Compounds
For researchers and drug development professionals, understanding the safety profile of a natural compound is as critical as evaluating its therapeutic efficacy. This guide provides a comparative analysis of the safety profiles of columbin, curcumin, quercetin, and resveratrol, focusing on cytotoxicity, genotoxicity, and in vivo toxicity. The data presented is intended to offer a clear, objective comparison to aid in preliminary risk assessment and guide future research.
Executive Summary
This comparative guide synthesizes available toxicological data for four natural compounds: this compound, curcumin, quercetin, and resveratrol. While curcumin, quercetin, and resveratrol have been extensively studied, quantitative safety data for this compound remains limited. The available information suggests that all four compounds exhibit a dose-dependent toxicity profile. Curcumin, quercetin, and resveratrol are generally considered safe at dietary intake levels, with some in vitro genotoxicity findings not consistently replicated in in vivo studies. Preliminary data on this compound suggests a generally safe profile, though concerns regarding potential hepatotoxicity have been raised, warranting further investigation.
Comparative Safety Data
The following table summarizes the key toxicological parameters for this compound, curcumin, quercetin, and resveratrol. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Compound | Cytotoxicity (IC50) | Genotoxicity | Acute Oral Toxicity (LD50) | Hepatotoxicity |
| This compound | Data not available | Data not available in standard assays (Ames, micronucleus, comet) | Data not available | One study reported potential liver injury; however, another study on an extract containing this compound showed no significant changes in liver enzymes at tested doses. |
| Curcumin | HepG2 cells: ~17.5 µM - 236 µM | Generally considered non-mutagenic and non-genotoxic at nutritional levels. Some in vitro studies show genotoxic potential at high concentrations, but this is not consistently observed in vivo.[1][2] | Rat: >2000 mg/kg to >5000 mg/kg[3] | Generally considered safe, though some studies in mice have indicated potential for hepatotoxicity at very high doses. |
| Quercetin | HepG2 cells: ~24 µM - 50 µg/mL | Positive in some in vitro mutagenicity assays, but in vivo studies have generally produced negative results for genotoxicity and carcinogenicity.[4][5] | Rat: 161 mg/kg; Mouse: 160 mg/kg. However, other studies report much higher LD50 values (>1600 mg/kg in mice). | Generally considered safe, but some studies suggest potential for toxicity at very high doses. |
| Resveratrol | HepG2 cells: ~15 µM - 70 µM | Not mutagenic in Ames test. Some in vitro studies show potential for DNA damage at high concentrations, while in vivo studies suggest antigenotoxic effects. | Rat: >2000 mg/kg | Generally well-tolerated. |
Experimental Protocols and Methodologies
A comprehensive understanding of the safety data requires insight into the methodologies used to generate it. Below are detailed protocols for the key experiments cited in this guide.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Testing
In Vitro Micronucleus Test (OECD 487): This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Protocol:
-
Cell Culture and Treatment: Expose cultured mammalian cells (e.g., human lymphocytes, CHO, V79, TK6) to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the data for a concentration-related increase in the frequency of micronucleated cells.
In Vivo Alkaline Comet Assay (OECD 489): This assay detects DNA strand breaks in individual cells.
Protocol:
-
Animal Dosing: Administer the test substance to rodents (usually rats) via the appropriate route (e.g., oral gavage) for a specified duration.
-
Tissue Collection and Cell Isolation: Euthanize the animals and isolate target tissues (e.g., liver, bone marrow). Prepare single-cell suspensions.
-
Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions (pH > 13).
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Protocol:
-
Animal Selection: Use a small number of animals (usually rats), typically of a single sex.
-
Dosing: Administer the test substance in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. The test is stopped when mortality is observed or when no effects are seen at the highest dose.
-
Classification: The substance is classified into a toxicity category based on the observed outcomes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the safety assessment of these natural compounds.
References
- 1. ibbj.org [ibbj.org]
- 2. Acute and subchronic oral toxicity studies of Nelumbo nucifera stamens extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
Columbin's Potency: A Comparative Benchmark Against Established Anti-Inflammatory Standards
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Columbin's anti-inflammatory efficacy with leading standards, supported by experimental data and detailed protocols.
This compound, a natural diterpenoid lactone, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive analysis of its potency, benchmarking it against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. The data presented herein is curated from multiple studies to offer a broad perspective on its potential therapeutic utility.
In Vitro Potency: Targeting the Prostaglandin Pathway
This compound's primary mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins. A comparative summary of its potency against COX-1 and COX-2 is presented below, alongside data for standard NSAIDs.
| Compound | Target | Potency (IC₅₀/EC₅₀) | Selectivity (COX-1/COX-2) | Reference |
| This compound | COX-1 | EC₅₀: 327 µM | 0.16 | [1] |
| COX-2 | EC₅₀: 53.1 µM | [1] | ||
| Aspirin | COX-1 | IC₅₀: 3.57 µM | 0.12 | [2] |
| COX-2 | IC₅₀: 29.3 µM | [2] | ||
| Celecoxib | COX-1 | IC₅₀: ~70 µM | >1 | [3] |
| COX-2 | IC₅₀: 0.04 µM (40 nM) | |||
| Indomethacin | COX-1 | IC₅₀: 0.063 µM | 0.13 | |
| COX-2 | IC₅₀: 0.48 µM |
Note: IC₅₀ (Median Inhibitory Concentration) and EC₅₀ (Median Effective Concentration) values are standard measures of a drug's potency. A lower value indicates higher potency. The selectivity index is calculated as the ratio of COX-1 to COX-2 inhibition, with a value less than 1 indicating selectivity for COX-2. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
The NF-κB Signaling Pathway: A Point of Divergence
The transcription factor NF-κB is a critical regulator of the inflammatory response. While many anti-inflammatory compounds target this pathway, studies indicate that this compound does not inhibit the translocation of NF-κB to the nucleus, a key step in its activation. To provide a benchmark for this lack of activity, we can compare it to Parthenolide, a known NF-κB inhibitor. Parthenolide has been shown to inhibit NF-κB activation with IC₅₀ values in the micromolar range in various cancer cell lines.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. In this model, this compound has been shown to significantly reduce paw edema in a dose-dependent manner, with an efficacy comparable to the standard NSAID, Indomethacin.
| Treatment | Dose | % Inhibition of Edema (at 5 hours) | Reference |
| This compound | 30 mg/kg (i.p.) | Significant reduction | |
| Indomethacin | 5 mg/kg (i.p.) | Significant inhibition | |
| Naproxen | 15 mg/kg | 39% |
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Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (TMPD)
-
Test compound (this compound) and standards (e.g., Aspirin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add 10 µL of the test compound or standard at various concentrations to the respective wells. For the control, add 10 µL of the solvent.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of colorimetric substrate followed by 20 µL of arachidonic acid solution.
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Test compound (this compound) and standard drug (e.g., Indomethacin)
-
1% Carrageenan suspension in saline
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.) to the respective groups of animals. The control group receives the vehicle only.
-
Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Columbin's Anti-Inflammatory Mechanisms Against NSAIDs and Corticosteroids
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory mechanisms of Columbin, a natural furanoditerpenoid, against two widely used classes of anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), represented by Indomethacin, and Corticosteroids, represented by Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
Inflammation is a complex biological response, and its therapeutic modulation requires a nuanced understanding of the underlying signaling pathways. While NSAIDs and corticosteroids are mainstays in anti-inflammatory therapy, emerging natural compounds like this compound present alternative mechanisms that warrant investigation. This guide elucidates the distinct and overlapping pathways targeted by these three agents, providing a framework for future research and drug development.
This compound exhibits a multi-targeted anti-inflammatory profile, primarily through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production. In contrast, NSAIDs like Indomethacin primarily function by inhibiting COX enzymes, thereby blocking prostaglandin synthesis. Corticosteroids such as Dexamethasone exert their potent effects by modulating gene expression through the glucocorticoid receptor, leading to broad suppression of inflammatory signaling cascades, including the NF-κB and MAPK pathways.
Comparative Mechanism of Action
The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone are mediated through distinct molecular targets and signaling pathways.
This compound: this compound's mechanism involves the inhibition of key inflammatory mediators. Experimental evidence shows that it can inhibit the activity of both COX-1 and COX-2 enzymes.[1] Furthermore, it has been demonstrated to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Interestingly, one study has shown that this compound does not inhibit the translocation of the NF-κB p65 subunit to the nucleus, suggesting its anti-inflammatory action may be independent of this specific step in the NF-κB pathway.[1][2]
Indomethacin (NSAID): As a traditional NSAID, Indomethacin's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone (Corticosteroid): Dexamethasone, a synthetic glucocorticoid, operates through a more complex, multi-faceted mechanism. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus. This complex can then upregulate the expression of anti-inflammatory proteins and, crucially, repress the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This transrepression is a key component of its potent anti-inflammatory effects, leading to a broad downregulation of pro-inflammatory cytokines and other mediators.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Indomethacin, and Dexamethasone on various inflammatory markers. The data is primarily from in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Target | Metric | Value | Cell Line | Reference |
| This compound | COX-1 | % Inhibition | 63.7% at 100µM | - | |
| COX-2 | % Inhibition | 18.8% at 100µM | - | ||
| Indomethacin | NO Production | IC50 | 56.8 µM | RAW 264.7 | |
| TNF-α Release | IC50 | 143.7 µM | RAW 264.7 | ||
| PGE2 Release | IC50 | 2.8 µM | RAW 264.7 | ||
| Dexamethasone | TNF-α Secretion | - | Significant Inhibition | RAW 264.7 & BMDM | |
| IL-1β Gene Expression | - | Dose-dependent Inhibition | RAW 264.7 |
Note: Direct comparative IC50 values for this compound on cytokine production were not available in the searched literature.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound, NSAIDs, and Corticosteroids.
Detailed Experimental Protocols
This section provides a general overview of the methodologies used to assess the anti-inflammatory properties of the compared compounds.
Cell Culture and Treatment (RAW 264.7 Macrophages)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability assays, 24-well for cytokine assays) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Indomethacin, or Dexamethasone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a designated time (e.g., 24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment and stimulation period, collect the cell culture supernatant.
-
In a 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Western Blot for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the total protein to determine the extent of activation.
-
Conclusion
This comparative guide highlights the distinct anti-inflammatory mechanisms of this compound, Indomethacin, and Dexamethasone. While Indomethacin offers targeted inhibition of prostaglandin synthesis, and Dexamethasone provides broad-spectrum immunosuppression, this compound presents a multi-targeted approach with the potential for a more nuanced modulation of the inflammatory response. The available data suggests that this compound's inhibition of COX enzymes and nitric oxide production are key components of its anti-inflammatory activity.
Further research is warranted to fully elucidate the dose-dependent effects of this compound on a wider range of pro-inflammatory cytokines and to explore its impact on the MAPK and JAK-STAT signaling pathways. Direct, head-to-head comparative studies with standardized experimental protocols are crucial to accurately position this compound within the landscape of anti-inflammatory therapeutics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of anti-inflammatory drug discovery.
References
Unveiling the Therapeutic Potential of Columbin: A Comparative Guide to its Validated Targets
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the therapeutic targets of Columbin, a natural furanoditerpenoid, reveals its potential as a multi-targeting agent for inflammatory diseases and cancer. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's validated mechanisms of action, supported by experimental data and detailed protocols.
Anti-Inflammatory Properties: Targeting Key Mediators
This compound has demonstrated significant anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.
Table 1: In Vitro Inhibition of COX-2 by this compound and Other Selective Inhibitors
| Compound | EC50/IC50 (µM) for COX-2 | Cell/Enzyme System | Reference |
| This compound | 53.1 (EC50) | Purified ovine COX-2 | [1] |
| Celecoxib | 0.04 (IC50) | Sf9 cells | [2] |
| NS-398 | 1.77 (IC50) | Human recombinant COX-2 | [3] |
| NS-398 | 3.8 (IC50) | Prostaglandin G/H synthase 2 | [4][5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
In a key study, this compound exhibited a selective inhibition of COX-2 with an EC50 value of 53.1 µM. At a concentration of 100 µM, this compound inhibited COX-2 activity by 63.7% with only minor inhibition of COX-1 (18.8%). This selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy. Interestingly, one study has shown that this compound does not suppress the translocation of the pro-inflammatory transcription factor NF-κB, suggesting a mechanism of action independent of this key pathway.
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory activity of this compound has been validated in vivo using a carrageenan-induced paw edema model in rats. Oral administration of this compound demonstrated a dose-dependent reduction in paw swelling, comparable to the effects of the non-steroidal anti-inflammatory drug (NSAID) aspirin.
Anticancer Potential: Emerging Evidence
While research is ongoing, preliminary evidence suggests that this compound possesses anticancer properties. Further investigation is required to determine its specific molecular targets and efficacy in various cancer cell lines. A related compound, Columbianadin, has shown growth inhibitory activity against human colorectal cancer cells, highlighting the potential of this class of compounds in oncology.
Signaling Pathways and Experimental Workflows
To facilitate further research, this guide provides diagrams of the key signaling pathways and experimental workflows associated with the validation of this compound's therapeutic targets.
Caption: this compound's Anti-Inflammatory Mechanism.
Caption: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
For reproducible research, detailed methodologies for the key experiments cited in this guide are provided below.
COX-2 Inhibition Assay (Enzymatic)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Materials:
-
Purified COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (this compound) and controls (e.g., Celecoxib, NS-398)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Pre-incubate the purified COX-2 enzyme with the test compound or vehicle control in the reaction buffer containing cofactors.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 2 minutes at 37°C).
-
Stop the reaction (e.g., by adding hydrochloric acid).
-
Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition and determine the EC50/IC50 value.
Nitric Oxide Production Assay in RAW 264.7 Macrophages (Griess Assay)
This cell-based assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS and NO production.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound (this compound) and positive control (e.g., Aspirin)
-
Plethysmometer
Procedure:
-
Administer the test compound or vehicle control to the rats (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
This comparative guide provides a foundation for researchers to further explore the therapeutic potential of this compound. The provided data and protocols will aid in the design of future studies to fully elucidate its mechanisms of action and evaluate its efficacy in various disease models.
References
- 1. In vitro and in vivo anti-inflammatory activities of this compound through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NS 398, COX-2 inhibitor (CAS 123653-11-2) | Abcam [abcam.com]
Comparative Metabolomics of Columbin Treatment: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolomic effects of Columbin, a natural furanoditerpenoid with noted anti-inflammatory and anticancer properties. In the absence of direct comparative metabolomic studies, this document juxtaposes the known metabolic impact of this compound with that of a common class of anti-inflammatory agents, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), to offer a preliminary comparative perspective.
Introduction to this compound and its Therapeutic Potential
This compound is a primary bioactive compound isolated from plants of the Tinospora and Jateorhiza genera, notably Tinospora cordifolia. It has been investigated for its therapeutic properties, including anti-inflammatory and potential anticancer activities. Understanding its metabolic fate and impact is crucial for its development as a therapeutic agent. This guide delves into the current knowledge of this compound's metabolomic profile in comparison to established drugs.
Comparative Analysis of Metabolic Effects
Direct comparative metabolomic studies of this compound against other treatments are not yet available in the scientific literature. Therefore, this comparison is constructed from separate metabolomic and metabolic studies of this compound and NSAIDs.
Metabolic Profile of this compound Treatment
The primary focus of existing research on this compound's metabolism has been its bioactivation in the liver and the potential for hepatotoxicity.
Table 1: Summary of Known Metabolic Effects of this compound
| Feature | Observation | Implication |
| Primary Metabolic Pathway | Bioactivation of the furan ring by Cytochrome P450 enzymes, specifically CYP3A4. | Formation of a reactive cis-butene-1,4-dial intermediate. |
| Metabolite Adducts | Formation of stable adducts with glutathione and N-acetyllysine. | Potential for protein adduction and cellular damage, leading to hepatotoxicity. |
| Organ-Specific Effects | Primarily studied in the liver due to the role of CYP enzymes. | Liver is a key target organ for both therapeutic action and potential toxicity. |
Metabolic Profile of NSAID Treatment
Metabolomic studies of NSAIDs have revealed broader systemic effects on metabolic pathways.
Table 2: Summary of Known Metabolic Effects of NSAIDs (e.g., Ibuprofen, Naproxen, Aspirin)
| Affected Metabolic Pathway | Observed Changes | Implication |
| Tricarboxylic Acid (TCA) Cycle | Alterations in the levels of TCA cycle intermediates. | Disruption of cellular energy metabolism.[1][2] |
| Amino Acid Metabolism | Changes in the metabolism of glycine, serine, threonine, alanine, aspartate, and glutamate.[1][2] | Impact on protein synthesis, neurotransmitter balance, and cellular signaling. |
| Fatty Acid Metabolism | Alterations in fatty acid oxidation and lipid profiles.[1] | Effects on inflammatory signaling and cell membrane composition. |
| Tryptophan Metabolism | Decreased levels of tryptophan and its metabolites (observed with naproxen). | Potential for systemic effects related to serotonin and kynurenine pathways. |
Experimental Protocols
The following are generalized experimental protocols for metabolomic analysis applicable to the study of natural products like this compound and synthetic drugs.
Sample Preparation for Metabolomics
-
Biological Sample Collection : Collect blood (plasma/serum), urine, or tissue samples from control and treated (this compound or alternative drug) animal models or cell cultures.
-
Metabolite Extraction :
-
For polar metabolites, use a cold methanol/water extraction.
-
For non-polar metabolites, use a methyl tert-butyl ether (MTBE) and methanol/water extraction.
-
Vortex and centrifuge the samples to pellet proteins and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization (for GC-MS) : Evaporate the solvent and derivatize the dried metabolites to increase their volatility for gas chromatography.
Metabolomic Analysis using Mass Spectrometry
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Chromatography : Separate metabolites using a reversed-phase or HILIC column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Chromatography : Separate derivatized volatile metabolites on a suitable GC column.
-
Mass Spectrometry : Detect and identify metabolites based on their mass spectra and retention times, often matched against a spectral library.
-
Data Analysis
-
Data Preprocessing : Use software for peak picking, alignment, and normalization of the raw analytical data.
-
Statistical Analysis : Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that are significantly different between treatment groups.
-
Metabolite Identification : Identify significant metabolites by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns with databases like METLIN, HMDB, and KEGG.
-
Pathway Analysis : Use tools like MetaboAnalyst to map the identified differential metabolites to metabolic pathways to understand the biological implications of the treatment.
Visualizing Metabolic Pathways and Workflows
Metabolic Activation of this compound
The following diagram illustrates the metabolic bioactivation of this compound in the liver, a key pathway in its potential hepatotoxicity.
General Metabolomics Experimental Workflow
This diagram outlines a typical workflow for a comparative metabolomics study.
Conclusion
While direct comparative metabolomic data for this compound is currently limited, existing research points to its significant interaction with hepatic metabolism, particularly bioactivation via CYP3A4. This contrasts with the broader metabolic shifts in energy, amino acid, and fatty acid pathways observed with NSAIDs. The potential for hepatotoxicity with this compound underscores the need for further detailed metabolomic studies to fully characterize its safety and efficacy profile. Future research should aim to conduct head-to-head metabolomic comparisons of this compound with standard anti-inflammatory and anticancer drugs to better understand its mechanism of action and identify potential biomarkers for its therapeutic effects and toxicity.
References
Safety Operating Guide
Personal protective equipment for handling Columbin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Columbin, a diterpenoid furanolactone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, minimizing risk and ensuring the integrity of research.
I. Compound Data Summary
| Property | Value |
| Chemical Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.39 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| Known Bioactivity | Anti-inflammatory, chemopreventive potential against human colon cancer, inhibits PLA2 hydrolysis, and inhibits growth of Trypanosoma brucei. |
II. Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a cautious approach is recommended. The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. For tasks with a higher risk of spillage, consider wearing heavier-duty gloves over the nitrile gloves.
-
Eye and Face Protection: ANSI-approved safety goggles with side shields are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to safety goggles.
-
Body Protection: A full-length laboratory coat with long sleeves is required. Ensure the lab coat is buttoned completely.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.
III. Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to contain any potential spills or airborne particles.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
-
Handling:
-
All weighing and transferring of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools for transferring the powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Spill Response:
-
For small spills, alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
IV. Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
-
Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
V. Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
